Terretonin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32O9 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl (2R,4aR,4bS,10aS,10bS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m1/s1 |
InChI Key |
CYHGEJACRPDZDP-IKNWHQMFSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@]2(CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |
Canonical SMILES |
CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Terretonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Terretonin, a meroterpenoid natural product. This compound has demonstrated significant protective effects in preclinical models of acute lung injury.[1] This document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the molecular cascades and experimental designs.
Core Mechanism of Action: Dual Modulation of Inflammatory and Antioxidant Pathways
This compound exerts its therapeutic effects through a dual mechanism involving the upregulation of the SIRT1/Nrf2 antioxidant pathway and the downregulation of the NF-κBp65/NLRP3 pro-inflammatory signaling cascade.[1] This coordinated action mitigates oxidative stress and inflammation, key pathological features of acute lung injury.[1]
1.1 Upregulation of the SIRT1/Nrf2 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular stress responses.[1] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[1] this compound has been shown to enhance the SIRT1/Nrf2 signaling axis, leading to increased antioxidant capacity.[1] The proposed mechanism involves the activation of SIRT1, which in turn deacetylates and activates Nrf2, promoting its translocation to the nucleus and subsequent transcription of antioxidant response element (ARE)-dependent genes.[1]
1.2 Downregulation of the NF-κBp65/NLRP3 Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[1] this compound inhibits the activation of the NF-κBp65/NLRP3 pathway.[1] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the transcription of NLRP3 and its downstream targets.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound on lipopolysaccharide (LPS)-induced acute lung injury in a murine model.
Table 1: Effect of this compound on Gene Expression of SIRT1/Nrf2 Pathway Components
| Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Control) |
| SIRT1 | LPS | ↓ |
| LPS + this compound | ↑ (compared to LPS) | |
| Nrf2 | LPS | ↓ |
| LPS + this compound | ↑ (compared to LPS) | |
| HO-1 | LPS | ↓ |
| LPS + this compound | ↑ (compared to LPS) | |
| NQO1 | LPS | ↓ |
| LPS + this compound | ↑ (compared to LPS) |
Data adapted from a study on LPS-induced acute lung injury.[1] Arrows indicate a significant decrease (↓) or increase (↑) compared to the respective control group.
Table 2: Effect of this compound on Inflammatory Markers and Oxidative Stress
| Marker | Treatment Group | Measurement |
| NF-κBp65 | LPS | ↑ Nuclear Translocation |
| LPS + this compound | ↓ Nuclear Translocation | |
| NLRP3 | LPS | ↑ Gene Expression |
| LPS + this compound | ↓ Gene Expression | |
| Caspase-1 | LPS | ↑ Gene Expression |
| LPS + this compound | ↓ Gene Expression | |
| IL-1β | LPS | ↑ Level |
| LPS + this compound | ↓ Level | |
| TNF-α | LPS | ↑ Level |
| LPS + this compound | ↓ Level | |
| NOx | LPS | ↑ Level |
| LPS + this compound | ↓ Level | |
| iNOS | LPS | ↑ Gene Expression |
| LPS + this compound | ↓ Gene Expression |
Data adapted from a study on LPS-induced acute lung injury.[1] Arrows indicate a significant decrease (↓) or increase (↑) compared to the respective control group.
Experimental Protocols
The following are descriptions of the key experimental methodologies employed to elucidate the mechanism of action of this compound.
3.1 Animal Model of LPS-Induced Acute Lung Injury
-
Subjects: Male BALB/c mice.
-
Procedure: Mice are randomly assigned to control and treatment groups. The LPS group receives an intraperitoneal (i.p.) injection of lipopolysaccharide to induce acute lung injury. The this compound group receives an i.p. injection of this compound prior to LPS administration. A control group receives saline.
-
Endpoint Analysis: After a specified time, animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected for subsequent analysis.
3.2 Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the gene expression of target molecules in lung tissue.
-
Procedure:
-
Total RNA is extracted from lung tissue homogenates using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using gene-specific primers for SIRT1, Nrf2, HO-1, NQO1, NF-κBp65, NLRP3, Caspase-1, and iNOS, with a suitable housekeeping gene (e.g., GAPDH) as an internal control.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
3.3 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the protein levels of inflammatory cytokines in BALF or lung homogenates.
-
Procedure:
-
Commercially available ELISA kits for IL-1β, TNF-α, and other relevant cytokines are used.
-
Samples and standards are added to microplate wells pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using the Graphviz DOT language to illustrate the key molecular pathways and experimental procedures.
Caption: Molecular mechanism of this compound.
Caption: Experimental workflow for evaluating this compound.
References
An In-depth Technical Guide to the Terretonin Biosynthetic Pathway in Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terretonin, a structurally complex meroterpenoid produced by the filamentous fungus Aspergillus terreus, has garnered significant interest due to its unique chemical architecture and potential biological activities. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, facilitating further investigation and potential exploitation of this intricate metabolic pathway.
The this compound Biosynthetic Gene Cluster (trt)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the trt cluster, within the genome of Aspergillus terreus. This cluster harbors the genes encoding all the necessary enzymes for the construction of the this compound scaffold from simple metabolic precursors. Bioinformatic analysis and targeted gene knockout studies have been instrumental in elucidating the function of individual genes within this cluster.
Table 1: Genes of the this compound (trt) Biosynthetic Cluster and Their Putative Functions
| Gene | Locus Tag (A. terreus NIH2624) | Proposed Function | Key Domains/Homology |
| trt4 | ATEG_10080 | Non-reducing Polyketide Synthase (NR-PKS) | KS, AT, PT, ACP |
| trt2 | ATEG_10078 | Prenyltransferase | Dimethylallyl tryptophan synthase (DMATS) superfamily |
| trt5 | ATEG_10081 | Methyltransferase | S-adenosylmethionine (SAM)-dependent methyltransferase |
| trt8 | ATEG_10084 | FAD-dependent monooxygenase | Flavin-binding monooxygenase |
| trt1 | ATEG_10077 | Terpene cyclase | |
| trt6 | ATEG_10082 | Cytochrome P450 monooxygenase | P450 |
| trt14 | ATEG_10085 | Isomerase | |
| trt7 | ATEG_10083 | Fe(II)/α-KG-dependent dioxygenase | |
| trt3 | ATEG_10079 | Unknown | |
| trt9 | ATEG_10086 | Unknown |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and terpenoid pathways, followed by a series of intricate tailoring reactions. The proposed pathway, based on the characterization of intermediates from mutant strains and heterologous expression studies, is outlined below.
The pathway commences with the non-reducing polyketide synthase Trt4 catalyzing the condensation of acetyl-CoA and malonyl-CoA to form 3,5-dimethylorsellinic acid. This polyketide core is then prenylated by the prenyltransferase Trt2 using dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor. Subsequent modifications, including methylation by Trt5 and epoxidation by the FAD-dependent monooxygenase Trt8 , prepare the intermediate for cyclization. The terpene cyclase Trt1 then facilitates a complex cyclization cascade to form the core ring system of prethis compound A. The pathway continues with a series of oxidative modifications. The cytochrome P450 monooxygenase Trt6 catalyzes three successive oxidations, leading to an unstable intermediate.[1] This is followed by a unique D-ring expansion and rearrangement of a methoxy group, a reaction catalyzed by the novel isomerase Trt14 .[1] The final steps are catalyzed by the Fe(II)/α-KG-dependent dioxygenase Trt7 , which completes the biosynthesis of this compound through two final oxidation reactions.[1]
Quantitative Data
While extensive qualitative studies have elucidated the this compound biosynthetic pathway, there is a notable lack of comprehensive quantitative data presented in a structured tabular format within the current body of literature. The following sections summarize the available information and highlight areas where further quantitative analysis is needed.
Production Titers
To date, no studies have published a direct comparison of this compound production titers in wild-type versus various trt gene knockout mutants in a tabular format. Such data would be invaluable for understanding the metabolic flux through the pathway and identifying potential bottlenecks.
Enzyme Kinetics
The kinetic parameters (e.g., Km, kcat, Vmax) of the individual enzymes in the this compound biosynthetic pathway have not been experimentally determined and reported. This information is crucial for a complete understanding of the catalytic efficiency of each enzyme and for future synthetic biology efforts aimed at optimizing this compound production.
Cytotoxicity Data
Some studies have reported the cytotoxic activities of this compound derivatives. While not directly related to the biosynthetic pathway's efficiency, this data is relevant for drug development professionals.
Table 2: Cytotoxicity of this compound N and Butyrolactone I from Aspergillus terreus TM8
| Compound | Cell Line | IC50 (µg/mL) |
| This compound N | PC-3 (Prostate adenocarcinoma) | 7.4 |
| SKOV3 (Ovary adenocarcinoma) | 1.2 | |
| Butyrolactone I | PC-3 (Prostate adenocarcinoma) | 4.5 |
| SKOV3 (Ovary adenocarcinoma) | 0.6 |
Source: Data extracted from a study on the anticancer activity of compounds from thermophilic A. terreus TM8.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway. These protocols are synthesized from the methods sections of various research articles and are intended to serve as a guide for researchers.
Gene Knockout in Aspergillus terreus using CRISPR/Cas9
This protocol outlines the general steps for deleting a target gene in A. terreus using the CRISPR/Cas9 system.
Protocol:
-
sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest using a suitable online tool.
-
Vector Construction: Synthesize and clone the designed sgRNAs into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.
-
Donor DNA Construction: Amplify ~1 kb fragments of the regions flanking the target gene (homology arms) and clone them into a vector, leaving a selectable marker gene in between if desired.
-
Protoplast Preparation: Grow A. terreus mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Co-transform the protoplasts with the Cas9/sgRNA expression vector and the donor DNA template using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on selective regeneration medium. Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Verification: Confirm the gene deletion by sequencing the PCR product from positive transformants.
-
Phenotypic Analysis: Analyze the metabolite profile of the confirmed knockout mutant by HPLC or LC-MS to observe the effect of the gene deletion on this compound biosynthesis.[3][4][5]
Heterologous Expression in Aspergillus oryzae
This protocol describes the general procedure for expressing the A. terreus trt gene cluster in the heterologous host Aspergillus oryzae.
Protocol:
-
Gene Amplification: Amplify the desired trt genes from A. terreus genomic DNA using high-fidelity polymerase.
-
Expression Vector Construction: Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible or constitutive promoter (e.g., amyB promoter).
-
Protoplast Preparation: Prepare protoplasts from a suitable A. oryzae host strain (e.g., a strain deficient in the production of major endogenous secondary metabolites).
-
Transformation: Transform the protoplasts with the expression vector using a PEG-mediated method.
-
Selection and Cultivation: Select for positive transformants and cultivate them in a suitable production medium.
-
Metabolite Extraction and Analysis: Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract for the production of this compound or its intermediates using HPLC or LC-MS.[6][7]
In Vitro Enzyme Assays
This protocol is a general guide for assaying the activity of an NR-PKS like Trt4.
Protocol:
-
Protein Expression and Purification: Express the NR-PKS gene in a suitable host (e.g., E. coli or S. cerevisiae) and purify the recombinant protein.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, malonyl-CoA, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., acid) and extract the product with an organic solvent.
-
Analysis: Analyze the extracted product by HPLC or LC-MS to identify the polyketide product.[8][9]
This protocol provides a general method for measuring the activity of a prenyltransferase like Trt2.
Protocol:
-
Protein Expression and Purification: Express and purify the recombinant prenyltransferase.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the aromatic substrate (e.g., 3,5-dimethylorsellinic acid), the prenyl donor (e.g., DMAPP), MgCl2, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature.
-
Extraction and Analysis: Extract the reaction mixture with an organic solvent and analyze the products by HPLC or LC-MS to detect the prenylated product.[10][11]
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Aspergillus terreus represents a significant achievement in the field of fungal natural product research. The identification of the trt gene cluster and the characterization of its constituent enzymes have provided a roadmap for understanding the intricate chemical logic underlying the assembly of this complex meroterpenoid. However, several key areas warrant further investigation. The precise biochemical mechanisms of several enzymes, particularly the later-stage tailoring enzymes, remain to be fully characterized. Furthermore, a thorough quantitative analysis of the pathway, including the determination of enzyme kinetic parameters and metabolite fluxes, is essential for a complete understanding and for guiding future metabolic engineering efforts. The detailed protocols and compiled information in this guide are intended to facilitate these future studies, ultimately enabling the rational manipulation of the this compound pathway for the production of novel analogs with potentially valuable therapeutic properties.
References
- 1. Frontiers | A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
The Biological Activity of Novel Terretonin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonins are a class of meroterpenoids, natural products derived from fungi, that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique tetracyclic core skeleton, have shown promise in preclinical studies as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of novel terretonin derivatives, with a focus on their cytotoxic effects on cancer cells and their role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
| Derivative | Cell Line | Cell Type | IC50 (µg/mL) | Citation |
| This compound N | PC-3 | Prostate Adenocarcinoma | 7.4 | [1] |
| SKOV3 | Ovary Adenocarcinoma | 1.2 | [1] |
Table 1: Cytotoxicity of this compound N. This table summarizes the IC50 values of this compound N against human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cell lines.
| Derivative | Cell Line | Cell Type | IC50 Range (µg/mL) | Citation |
| This compound Derivative 1 | A549 | Lung Carcinoma | 6.7 ± 0.2 to 29.6 ± 2.2 | [2] |
| MCF7 | Breast Adenocarcinoma | " | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | " | [2] | |
| Hela | Cervical Carcinoma | " | [2] | |
| AGS | Gastric Adenocarcinoma | " | [2] | |
| This compound Derivative 8 | A549 | Lung Carcinoma | " | [2] |
| MCF7 | Breast Adenocarcinoma | " | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | " | [2] | |
| Hela | Cervical Carcinoma | " | [2] | |
| AGS | Gastric Adenocarcinoma | " | [2] |
Table 2: Cytotoxicity of Unnamed this compound Derivatives. This table presents the range of IC50 values for two distinct this compound derivatives against a panel of five human cancer cell lines.[2]
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. Two prominent pathways that have been identified are the apoptosis pathway in cancer cells and an anti-inflammatory pathway.
Anticancer Activity: Induction of Apoptosis
This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells. The process of apoptosis is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases. While the precise molecular mechanism by which terretonins induce apoptosis is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Figure 1: Hypothesized Apoptosis Signaling Pathways. This diagram illustrates the extrinsic and intrinsic pathways of apoptosis that may be modulated by this compound derivatives, leading to cancer cell death.
Anti-inflammatory Activity: SIRT1/Nrf2/NF-κBp65/NLRP3 Signaling
This compound has demonstrated protective effects against sepsis-induced acute lung injury in animal models. This anti-inflammatory activity is mediated through the modulation of a complex signaling cascade involving SIRT1, Nrf2, NF-κB, and the NLRP3 inflammasome. This compound enhances the SIRT1/Nrf2 protective pathway while inhibiting the pro-inflammatory NF-κBp65/NLRP3 signaling cascade.
Figure 2: this compound's Anti-inflammatory Signaling Pathway. This diagram depicts how this compound modulates the SIRT1/Nrf2 and NF-κB/NLRP3 pathways to exert its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound derivatives are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Figure 3: SRB Cytotoxicity Assay Workflow. This diagram outlines the key steps involved in assessing the cytotoxicity of compounds using the SRB assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Figure 4: Annexin V/PI Apoptosis Assay Workflow. This flowchart illustrates the procedure for detecting apoptosis using Annexin V and Propidium Iodide staining.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of key apoptosis regulators.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Figure 5: Western Blot Analysis Workflow. This diagram shows the sequential steps of a western blot experiment for analyzing protein expression.
Conclusion
Novel this compound derivatives represent a promising class of bioactive compounds with significant potential for the development of new anticancer and anti-inflammatory therapies. Their ability to induce apoptosis in cancer cells and modulate key inflammatory signaling pathways underscores their therapeutic relevance. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship knowledge, and evaluating their efficacy and safety in more advanced preclinical models.
References
Terretonin: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonins are a class of meroterpenoid natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. First discovered as metabolites of various fungal and bacterial species, these compounds exhibit a unique and complex chemical architecture. This guide provides an in-depth technical overview of the history of Terretonin's discovery, detailed protocols for its isolation from microbial sources, a summary of its quantitative biological activities, and an elucidation of its known mechanisms of action, particularly its role in modulating key inflammatory signaling pathways.
Discovery and Isolation History
The discovery of this compound and its analogues is a testament to the rich chemical diversity found in microorganisms. Various forms of this compound, including this compound N, O, and G, have been isolated from different microbial strains, primarily from the genera Nocardiopsis and Aspergillus.[1][2][3]
The initial isolation of a novel, highly oxygenated tetracyclic 6-hydroxymeroterpenoid, designated as this compound N, was reported from a solid-state fermented culture of Nocardiopsis sp..[1] This discovery highlighted the potential of actinomycetes as a source of unique bioactive compounds. Subsequently, other research endeavors led to the isolation of this compound O from both thermophilic and marine-derived strains of Aspergillus terreus.[2][3] These findings underscored the widespread distribution of this compound-producing organisms in diverse ecological niches.
Isolation Methodologies
The isolation of this compound from microbial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The specific protocols vary depending on the producing organism and the specific this compound analogue being targeted.
Isolation of this compound N from Nocardiopsis sp.
The isolation of this compound N from the marine-derived actinomycete Nocardiopsis sp. involves solid-state fermentation followed by solvent extraction and a series of chromatographic separations.
Isolation of this compound O from Aspergillus terreus
This compound O has been successfully isolated from both thermophilic and marine strains of Aspergillus terreus. The general procedure involves large-scale fermentation in a suitable liquid medium, followed by extraction of the culture broth and mycelium and subsequent chromatographic purification.
Quantitative Data Presentation
The biological activities of this compound and its analogues have been quantified through various in vitro assays. The following tables summarize the reported cytotoxic and antimicrobial activities.
Cytotoxicity of this compound N
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| PC-3 | Prostate Adenocarcinoma | 7.4 | [4] |
| SKOV3 | Ovary Adenocarcinoma | 1.2 | [4] |
| Human Cervix Carcinoma (KB-3-1) | Cervical Cancer | No significant activity | [4] |
Antimicrobial Activity of this compound Analogues
| This compound Analogue | Test Organism | Activity (MIC/Inhibition Zone) | Reference |
| This compound N | Staphylococcus warneri | 15 mm inhibition zone | [5] |
| This compound N | Pseudomonas agarici | 7-8 mm inhibition zone | [5] |
| This compound N | Escherichia coli | 7-8 mm inhibition zone | [5] |
| This compound G | Staphylococcus aureus | 10 mm inhibition zone (20 µ g/disk ) | [2] |
| This compound G | Bacillus subtilis | 8 mm inhibition zone (20 µ g/disk ) | [2] |
| This compound G | Micrococcus luteus | 8 mm inhibition zone (20 µ g/disk ) | [2] |
| This compound O | Bacillus subtilis DSMZ 704 | Moderate Activity | [3] |
| This compound O | Staphylococcus warneri | Low Activity | [3] |
| This compound O | Pseudomonas aeruginosa | Low Activity | [3] |
Experimental Protocols
General Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A stock solution of the purified this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are also included.
-
Incubation: The microtiter plate is incubated at the optimal temperature and for the appropriate duration for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
General Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the purified this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanism of Action: Modulation of Inflammatory Signaling
Recent studies have elucidated a key mechanism by which this compound exerts its anti-inflammatory effects. It has been shown to modulate the SIRT1/Nrf2/NF-κBp65/NLRP3 signaling pathway, a critical regulator of the inflammatory response.
This compound has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular processes, including inflammation. This activation of SIRT1, in turn, promotes the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of antioxidant proteins. Concurrently, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. By inhibiting NF-κB, this compound downregulates the expression of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This dual action of activating the protective SIRT1/Nrf2 axis and inhibiting the pro-inflammatory NF-κB/NLRP3 axis underscores the potent anti-inflammatory potential of this compound.
Conclusion
The this compound family of natural products represents a promising area for drug discovery and development. Their diverse biological activities, including cytotoxic and antimicrobial effects, coupled with a well-defined anti-inflammatory mechanism of action, make them attractive lead compounds for further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, from its discovery and isolation to its biological evaluation and mechanistic insights. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound analogues is warranted to fully explore their therapeutic potential.
References
Spectroscopic and Structural Elucidation of Terretonin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terretonin N is a highly oxygenated tetracyclic meroterpenoid, a class of natural products known for their structural diversity and wide range of biological activities.[1] First isolated from the marine-derived actinobacterium Nocardiopsis sp. LGO5, its complex structure was elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1][2][3] This guide provides a comprehensive overview of the spectroscopic data of this compound N, detailed experimental protocols for its isolation and characterization, and a summary of its key physicochemical properties. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties
This compound N was isolated as a colorless solid.[1] Its molecular formula was established as C₂₆H₃₈O₇ based on negative mode Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS), which indicated the presence of eight double bond equivalents.[1]
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₇ | ESI-HR-MS[1] |
| Molecular Weight | 462.2618 g/mol (calculated for C₂₆H₃₈O₇Na) | ESI-HR-MS[1] |
| Appearance | Colorless solid | [1] |
| Optical Rotation | [α]²⁵_D_ = +115.4 (c 0.13, CHCl₃) | [1] |
Spectroscopic Data
The structural elucidation of this compound N was accomplished primarily through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound N were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.[1] The following tables summarize the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Table 1: ¹H NMR Spectroscopic Data for this compound N (500 MHz, CDCl₃) [1]
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 1 | 1.65, 1.55 | m | |
| 2 | 1.85, 1.75 | m | |
| 3 | 4.15 | dd | 11.5, 4.5 |
| 5 | 2.55 | m | |
| 6 | 4.35 | d | 2.5 |
| 7 | 2.45, 2.35 | m | |
| 9 | 2.15 | m | |
| 11 | 3.85 | t | 8.5 |
| 14 | 3.25 | s | |
| 17 | 4.81 | m | |
| 19a | 5.16 | s | |
| 19b | 5.06 | s | |
| 20 | 1.68 | s | |
| 21 | 0.86 | s | |
| 22 | 1.28 | s | |
| 23 | 2.03 | s | |
| 24 | 1.62 | s | |
| 25 | 1.38 | d | 6.4 |
| 27 | 1.96 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound N (125 MHz, CDCl₃) [1]
| Position | δ_C (ppm) | DEPT |
| 1 | 22.5 | CH₂ |
| 2 | 26.8 | CH₂ |
| 3 | 79.4 | CH |
| 4 | 42.1 | C |
| 5 | 51.5 | CH |
| 6 | 76.0 | CH |
| 7 | 50.3 | CH₂ |
| 8 | 170.1 | C |
| 9 | 61.3 | CH |
| 10 | 40.1 | C |
| 11 | 78.2 | CH |
| 12 | 148.2 | C |
| 13 | 138.5 | C |
| 14 | 58.6 | CH |
| 15 | 175.2 | C |
| 16 | 210.5 | C |
| 17 | 76.8 | CH |
| 18 | 85.1 | C |
| 19 | 112.4 | CH₂ |
| 20 | 24.2 | CH₃ |
| 21 | 14.6 | CH₃ |
| 22 | 22.8 | CH₃ |
| 23 | 21.4 | CH₃ |
| 24 | 18.2 | CH₃ |
| 25 | 15.3 | CH₃ |
| 27 | 20.8 | CH₃ |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HR-MS) was used to determine the molecular formula of this compound N.
-
Method: Negative Ion Mode
-
[M-H]⁻: m/z 461.2545 (calculated for C₂₆H₃₇O₇, 461.2539)
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: this compound N did not exhibit any significant UV absorption or fluorescence, which is characteristic of compounds lacking extensive conjugated systems.[1]
-
Infrared (IR) Spectroscopy: The published literature on the isolation and characterization of this compound N does not report its infrared spectroscopic data.
Experimental Protocols
Isolation of this compound N
The following diagram illustrates the general workflow for the isolation of this compound N from Nocardiopsis sp. LGO5.
Spectroscopic Analysis
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectra were acquired on an Avance 500 MHz spectrometer (Bruker).[1] Samples were dissolved in CDCl₃, and the residual solvent peaks were used as a reference.[1]
-
Mass Spectrometry: High-Resolution ESI-MS was performed on a Micromass AC-TOF micro mass spectrometer.[1]
-
Optical Rotation: Optical rotation was measured on a P-1020 polarimeter (JASCO).[1]
Structural Confirmation
The planar structure of this compound N, established through the analysis of NMR and MS data, was ultimately confirmed, and its absolute configuration was unambiguously determined by X-ray crystallography.[1][2][3]
Conclusion
This technical guide provides a consolidated resource of the spectroscopic data for this compound N. The detailed NMR and mass spectrometry data, along with the experimental protocols, offer a foundational dataset for researchers in natural product chemistry and related fields. The absence of significant UV absorption provides insight into its chromophoric system. This compilation of data is crucial for the identification, derivatization, and further investigation of this compound N and its potential applications in drug development.
References
Terretonin Compounds: A Technical Guide to Natural Sources, Producers, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terretonin compounds, a class of fungal meroterpenoids, have garnered significant interest within the scientific community due to their complex chemical structures and diverse biological activities. Primarily produced by fungi of the Aspergillus genus, and to a lesser extent by the actinobacterium Nocardiopsis, these secondary metabolites exhibit promising cytotoxic, anti-inflammatory, and antibacterial properties. This technical guide provides a comprehensive overview of the natural sources and producers of this compound compounds, detailed experimental protocols for their isolation and purification, and an in-depth look at their molecular mechanisms of action, including a key signaling pathway. Quantitative data on production yields and biological activities are presented for comparative analysis, and logical relationships in biosynthetic and signaling pathways are visualized through detailed diagrams.
Natural Sources and Producers of this compound Compounds
This compound compounds are predominantly isolated from fungal species, with Aspergillus terreus being the most prolific producer. Various strains of A. terreus, including TM8, LGO13, and ML-44, have been identified as sources of a range of this compound analogues.[1][2] In addition to Aspergillus, the bacterial genus Nocardiopsis, specifically the strain Nocardiopsis sp. LGO5, has also been shown to produce this compound compounds, highlighting a broader microbial origin than previously understood.[3][4]
The production of terretonins is influenced by fermentation conditions, including the composition of the culture medium and the cultivation parameters. Solid-state and submerged fermentation techniques have both been successfully employed for the cultivation of Aspergillus terreus to yield these compounds.
Table 1: Natural Producers of this compound Compounds
| Producing Organism | Strain | Compound(s) Isolated | Reference |
| Aspergillus terreus | TM8 | This compound N, this compound M, this compound O | [2][5] |
| Aspergillus terreus | LGO13 | This compound O | [2] |
| Aspergillus terreus | ML-44 | This compound D1, this compound, this compound A, this compound D | [6] |
| Aspergillus terreus | ICMP 477 | This compound, this compound A | [7][8] |
| Nocardiopsis sp. | LGO5 | This compound N | [3][4] |
Quantitative Production of this compound Compounds
The yield of this compound compounds can vary significantly depending on the producing strain and the fermentation conditions employed. The following table summarizes available quantitative data on the production of specific this compound compounds.
Table 2: Quantitative Yields of Selected this compound Compounds
| Compound | Producing Organism | Strain | Fermentation Details | Yield | Reference |
| This compound N | Aspergillus terreus | TM8 | Not specified | 300 mg | [5] |
| This compound | Aspergillus terreus | ICMP 477 | 40 PDA plates, 3 weeks incubation | 19.60 mg | [7][8] |
| This compound A | Aspergillus terreus | ICMP 477 | 40 PDA plates, 3 weeks incubation | 4.91 mg | [7][8] |
Biological Activities of this compound Compounds
This compound compounds have demonstrated a range of biological activities, with their cytotoxic and anti-inflammatory effects being the most extensively studied.
Cytotoxic Activity
Several this compound compounds have shown potent cytotoxicity against various cancer cell lines. This activity is a key area of interest for potential anticancer drug development.
Table 3: Cytotoxic Activity of this compound N
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| PC-3 | Prostate Adenocarcinoma | 7.4 | [5] |
| SKOV3 | Ovary Adenocarcinoma | 1.2 | [5] |
Anti-inflammatory Activity
This compound compounds have been shown to modulate key inflammatory pathways. For instance, this compound D1 has been observed to weakly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with inhibitory rates of 22-34% at a concentration of 50 µg/mL.[6]
Experimental Protocols
Fermentation and Isolation of this compound N from Aspergillus terreus TM8
This protocol describes the general steps for the production and isolation of this compound N.
4.1.1. Fermentation
-
Inoculation and Culture: Inoculate Aspergillus terreus TM8 on a suitable solid or liquid medium. For solid-state fermentation, rice medium is commonly used.
-
Incubation: Incubate the culture at an optimal temperature for the strain (e.g., 45-50°C for the thermophilic TM8 strain) for a sufficient period to allow for the production of secondary metabolites (typically several weeks).
4.1.2. Extraction and Purification
-
Extraction: Extract the fungal biomass and culture medium with an organic solvent such as ethyl acetate.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing terretonins using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol/dichloromethane).
-
Preparative Thin-Layer Chromatography (pTLC): For final purification, employ pTLC to isolate the pure this compound N compound.[5]
-
Investigation of the SIRT1/Nrf2/NF-κB Signaling Pathway
This protocol outlines the general methodology for studying the effect of this compound on this key signaling pathway involved in inflammation and oxidative stress.
4.2.1. Cell Culture and Treatment
-
Culture a suitable cell line (e.g., macrophages like RAW264.7 or a relevant cell line for the disease model) under standard conditions.
-
Pre-treat the cells with varying concentrations of the this compound compound for a specific duration.
-
Induce an inflammatory response by treating the cells with an agonist such as lipopolysaccharide (LPS).
4.2.2. Western Blot Analysis for SIRT1 and Nrf2
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against SIRT1 and Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.2.3. ELISA for NF-κB p65 Activation
-
Sample Preparation: Prepare nuclear extracts from the treated cells.
-
ELISA Procedure:
-
Utilize a commercial NF-κB p65 ELISA kit.
-
Add the nuclear extracts and standards to the wells of the pre-coated microplate.
-
Incubate with the primary antibody specific for the activated (e.g., phosphorylated) form of NF-κB p65.
-
Add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader to quantify the level of activated NF-κB p65.[9][10][11][12]
Visualized Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound originates from 3,5-dimethylorsellinic acid (DMOA) and involves a series of enzymatic reactions, including a crucial cyclization step catalyzed by a terpene cyclase.[3][4][13] Methylation of the DMOA-derived intermediate is an essential prerequisite for this cyclization.[13]
Caption: Biosynthesis of this compound from polyketide and terpenoid precursors.
This compound's Modulation of the SIRT1/Nrf2/NF-κB Signaling Pathway
This compound compounds have been shown to exert their anti-inflammatory effects by modulating the SIRT1/Nrf2/NF-κB signaling cascade. This pathway is a critical regulator of cellular responses to oxidative stress and inflammation.
References
- 1. Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. raybiotech.com [raybiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abbkine.com [abbkine.com]
- 12. PathScan® Total NF-kappaB p65 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Terretonin and Related Meroterpenoids
Introduction
Meroterpenoids are a class of natural products with a mixed biosynthetic origin, derived partially from the terpenoid pathway and partially from other pathways, most commonly the polyketide pathway.[1][2][3] Fungi, particularly from the genus Aspergillus, are prolific producers of these structurally diverse compounds.[3][4][5][6] Among these, Aspergillus terreus is a notable source of a unique group of meroterpenoids known as terretonins.[4] Terretonins and their related analogues are characterized by a highly oxygenated and unique tetracyclic core skeleton, derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[1][4] These compounds have garnered significant interest from the scientific community due to their wide range of potent biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[5][7][8][9] This guide provides a comprehensive technical review of the biosynthesis, biological activities, and experimental methodologies associated with this compound and its related meroterpenoids.
Chemical Diversity
The this compound family comprises a series of structurally related compounds, each with unique substitutions on the core tetracyclic framework. The parent compound, this compound, was first isolated from Aspergillus terreus.[10] Since then, numerous analogues have been identified, including terretonins A–D, H–K, M, N, and O.[4] While most share an identical stereochemistry in their core structure, variations arise from different oxidation patterns. For instance, terretonins M, N, and O are distinguished by an oxidation at the C-11 position.[4] Beyond the primary this compound family, A. terreus also produces other unique meroterpenoids like asperterpenes A and B, which are potent BACE1 inhibitors, and yaminterritrems A and B, which have shown inhibitory effects on COX-2 expression.[7][11]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster (trt) in Aspergillus terreus.[1][12] The pathway has been elucidated through targeted gene deletion, heterologous expression, and intermediate characterization.[1][12][13]
The key steps are as follows:
-
Polyketide Synthesis : The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) by the non-reducing polyketide synthase (NR-PKS) Trt4.[12]
-
Prenylation : DMOA is then prenylated by the prenyltransferase Trt2, using farnesyl pyrophosphate (FPP) as the isoprenoid donor.[12]
-
Cyclization : The terpene cyclase Trt1 facilitates the cyclization of the prenylated intermediate to form prethis compound A.[1]
-
Oxidations and Rearrangements : A series of complex oxidative and rearrangement reactions are catalyzed by several enzymes to construct the final tetracyclic structure. This includes:
-
Oxidation at C-3 by the short-chain dehydrogenase/reductase (SDR) Trt9 to generate preterrenoid.[1]
-
Three successive oxidation reactions catalyzed by the multifunctional cytochrome P450 monooxygenase Trt6.[13]
-
Two sequential oxidation reactions catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenase Trt7, which completes the biosynthesis of this compound and this compound C.[1][13]
-
A unique isomerase, Trt14, collaborates with Trt6 to facilitate the unusual D-ring expansion that forms the characteristic this compound scaffold.[13]
-
Caption: Key enzymatic steps in the biosynthesis of the this compound core scaffold.
Biological Activities and Quantitative Data
Terretonins and related meroterpenoids exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Several this compound compounds have demonstrated potent cytotoxicity against various cancer cell lines. This compound N and the related compound butyrolactone I, both isolated from the thermophilic fungus Aspergillus terreus TM8, showed significant cytotoxic effects against human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cells.[9] The activity is primarily mediated through the induction of apoptosis.[9]
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| This compound N | SKOV3 (Ovarian) | Cytotoxicity | 1.2 | [9] |
| PC-3 (Prostate) | Cytotoxicity | 7.4 | [9] | |
| Butyrolactone I | SKOV3 (Ovarian) | Cytotoxicity | 0.6 | [9] |
| PC-3 (Prostate) | Cytotoxicity | 4.5 | [9] |
Neuroprotective Activity (BACE1 Inhibition)
Asperterpenes A and B, two novel meroterpenoids from A. terreus, exhibited promising inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease therapy.[7] Their potency was found to be significantly higher than that of the clinical BACE1 inhibitor LY2811376.[7]
| Compound | Enzyme | Activity | IC50 (nM) | Reference |
| Asperterpene A | BACE1 | Inhibition | 78 | [7] |
| Asperterpene B | BACE1 | Inhibition | 59 | [7] |
| LY2811376 | BACE1 | Inhibition | 260 | [7] |
Anti-inflammatory and Anti-liver Fibrosis Activity
Other related meroterpenoids have shown significant anti-inflammatory effects. Aspermeroterpenes A–C inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[8] Yaminterritrem B displayed a dose-dependent inhibitory effect on COX-2 expression in the same cell line.[11] More recently, aspermeroterpene B was found to have a potent inhibitory effect on the activation of hepatic stellate cells by targeting the Nrf2 signaling pathway, suggesting its potential for treating liver fibrosis.[14]
Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties. This compound N, isolated from Nocardiopsis sp., showed high activity against Gram-positive bacteria with no associated cytotoxicity.[15][16] this compound G, from a marine-derived Aspergillus sp., also demonstrated potent antibacterial activity against several Gram-positive bacteria.[5]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound G | Staphylococcus aureus | Not specified | [5] |
| Bacillus subtilis | Not specified | [5] | |
| Micrococcus luteus | Not specified | [5] | |
| This compound N | Gram-positive bacteria | High activity | [15][16] |
Key Experimental Methodologies
Fungal Fermentation and Isolation
The production and isolation of terretonins involve standard mycological and natural product chemistry techniques.
Caption: A generalized workflow for the isolation and purification of fungal meroterpenoids.
Protocol Detail:
-
Fermentation : Fungal strains like Aspergillus terreus TM8 are cultured on solid-state media or in liquid broth. Thermophilic strains may be grown at elevated temperatures (e.g., 45-50 °C).[9]
-
Extraction : The fungal biomass and/or fermentation broth is typically extracted with an organic solvent such as ethyl acetate.[15]
-
Purification : The resulting crude extract is subjected to multiple rounds of chromatography. Initial separation is often performed using column chromatography on silica gel.[15] Further purification of fractions is achieved using techniques like gel filtration (e.g., Sephadex LH-20), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure compounds.[15]
-
Structure Elucidation : The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][11] The absolute configuration is often unambiguously confirmed by single-crystal X-ray crystallography.[7][15]
Cytotoxicity Bioassay (Sulphorhodamine B Assay)
The Sulphorhodamine B (SRB) assay is a common method for evaluating the in vitro cytotoxicity of compounds against cancer cell lines.[9]
Caption: Step-by-step workflow of the Sulphorhodamine B (SRB) cytotoxicity assay.
Protocol Detail:
-
Cell Seeding : Cancer cells (e.g., PC-3, SKOV3) are seeded in 96-well plates and allowed to attach for 24 hours.[9]
-
Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., from 0.01 to 1000 µg/mL). Control wells receive vehicle only.[9]
-
Incubation : The plates are incubated for a further 72 hours.[9]
-
Fixation : Cells are fixed by adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4 °C.[9]
-
Staining : The plates are washed, and the cells are stained with 0.4% (w/v) SRB dye for 10-30 minutes.[9]
-
Solubilization : After washing away unbound dye, the protein-bound dye is solubilized with a Tris base solution.
-
Measurement : The absorbance (optical density) is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
Conclusion
This compound and its related meroterpenoids from Aspergillus terreus represent a structurally diverse and biologically significant class of natural products. The elucidation of their biosynthetic pathway has opened avenues for synthetic biology approaches to generate novel analogues. The potent and varied biological activities, ranging from highly specific enzyme inhibition relevant to neurodegenerative diseases to broad-spectrum anticancer and antimicrobial effects, underscore their potential as lead compounds in drug development. Further research is warranted to explore the molecular mechanisms underlying their activities and to assess their therapeutic potential in preclinical and clinical settings.
References
- 1. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 2. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asperterpenes A and B, two unprecedented meroterpenoids from Aspergillus terreus with BACE1 inhibitory activities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Meroterpenoids from the marine-derived fungus Aspergillus terreus GZU-31-1 exerts anti-liver fibrosis effects by targeting the Nrf2 signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Terretonin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation and purification of Terretonin, a meroterpenoid with significant biological activities. The methodologies outlined are compiled from various studies and are intended to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound and its analogues are a class of highly oxygenated tetracyclic meroterpenoids produced by various fungal species, notably from the genera Aspergillus and Nocardiopsis.[1][2][3][4] These compounds have demonstrated a range of biological activities, including antibacterial and cytotoxic effects, making them promising candidates for further pharmacological investigation.[1][2][4] This protocol details the fermentation, extraction, and chromatographic purification steps necessary to isolate this compound from fungal cultures.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound and its analogues is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][4][5][6]
Table 1: Physicochemical Properties of this compound N
| Property | Description | Reference |
| Appearance | Colorless solid | [1] |
| Molecular Formula | C26H32O9 | [7] |
| Rf Value | 0.54 (Silica gel G/UV254, CH2Cl2/5% MeOH) | [1] |
| Staining | Pink, later violet with anisaldehyde/sulfuric acid | [1] |
Table 2: 1H and 13C NMR Data for this compound N in CDCl3
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Reference |
| 1 | 50.3 | [1] | |
| 2 | 22.5 | [1] | |
| 3 | 79.4 | [1] | |
| 5 | 61.3 | [1] | |
| 6 | 76.0 | [1] | |
| 7 | 35.8 | [1] | |
| 9 | 51.5 | [1] | |
| 11 | 78.2 | [1] | |
| 14 | 55.0 | [1] | |
| 17 | 76.5 | 4.81 (m) | [1] |
| 19 | 5.06 (s), 5.16 (s) | [1] | |
| 20 | 24.2 | 1.68 (s) | [1] |
| 21 | 14.6 | 0.86 (s) | [1] |
| 22 | 19.8 | 1.28 (s) | [1] |
| 23 | 20.9 | 2.03 (s) | [1] |
| 24 | 18.2 | 1.62 (s) | [1] |
| 25 | 16.5 | 1.38 (d, 6.4) | [1] |
| 27 | 21.4 | 1.96 (s) | [1] |
Experimental Protocols
The isolation of this compound involves a multi-step process that begins with the cultivation of the producing microorganism, followed by extraction and a series of chromatographic separations.
Fungal Fermentation
The production of this compound is dependent on the large-scale fermentation of the source organism, such as Aspergillus terreus or Nocardiopsis sp..[1][2]
Materials:
-
Pure culture of the producing fungal strain (e.g., Aspergillus terreus TM8 or Nocardiopsis sp. LGO5).
-
Seed culture medium (e.g., ISP2 medium or Potato Dextrose Broth).
-
Production medium (e.g., modified rice medium).[1]
-
Erlenmeyer flasks.
-
Incubator.
Protocol:
-
Seed Culture Preparation: Inoculate the fungal strain into a seed culture medium and incubate at an appropriate temperature (e.g., 30-45°C) for 3 days to generate a sufficient amount of mycelia.[1][2]
-
Large-Scale Fermentation: Aseptically transfer the seed culture to multiple Erlenmeyer flasks containing the production medium.
-
Incubation: Incubate the production cultures for an extended period, typically 14 days or more, at a controlled temperature (e.g., 35-45°C) to allow for the biosynthesis of secondary metabolites, including this compound.[1][2]
Extraction of Crude Metabolites
Following fermentation, the fungal biomass and culture medium are extracted to obtain the crude mixture of secondary metabolites.
Materials:
-
Methanol (MeOH).
-
Ethyl acetate (EtOAc).
-
Filtration apparatus.
-
Rotary evaporator.
Protocol:
-
Maceration: After the incubation period, macerate the entire culture (biomass and medium) in methanol.[1]
-
Filtration and Concentration: Filter the methanol extract to remove solid materials. Concentrate the filtrate in vacuo using a rotary evaporator to remove the methanol.
-
Solvent-Solvent Partitioning: Re-extract the remaining aqueous residue with ethyl acetate. This step partitions the nonpolar and semi-polar compounds, including this compound, into the ethyl acetate layer.[1][3]
-
Final Concentration: Concentrate the ethyl acetate extract to dryness under reduced pressure to yield the crude extract.
Chromatographic Purification
The crude extract is a complex mixture of compounds and requires a multi-step chromatographic process for the purification of this compound.
Materials:
-
Sephadex LH-20.[2]
-
Solvents for chromatography (e.g., n-hexane, chloroform, ethyl acetate, methanol).[8][9]
-
Thin-Layer Chromatography (TLC) plates (Silica gel G/UV254).
-
Preparative TLC plates or HPLC system for final purification.
Protocol:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.[2][8]
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.[8]
-
Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Preparative Thin-Layer Chromatography (pTLC) or HPLC:
-
For final purification, subject the enriched fractions to pTLC or preparative HPLC.[2]
-
This will yield pure this compound, which can be verified by spectroscopic analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Caption: Workflow for this compound isolation and purification.
Conclusion
The protocol described provides a robust framework for the successful isolation and purification of this compound from fungal sources. The specific conditions, such as fermentation parameters and chromatographic solvent systems, may require optimization depending on the specific fungal strain and the analogue of this compound being targeted. The structural integrity and purity of the final compound should always be confirmed using high-resolution spectroscopic methods.
References
- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells [mdpi.com]
- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound O: a new meroterpenoid from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C26H32O9 | CID 16196970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Large-Scale Production of Bioactive Terrein by Aspergillus terreus Strain S020 Isolated from the Saudi Coast of the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terretonin as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin, a meroterpenoid produced by fungi of the Aspergillus genus, presents a unique and compelling tetracyclic core skeleton for drug discovery initiatives.[1][2] Its documented biological activities, including anti-inflammatory and cytotoxic effects, highlight its potential as a versatile starting point for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's biological context, quantitative data on its activity, and detailed protocols for key experiments to facilitate its use as a drug discovery scaffold.
Biochemical Properties and Mechanism of Action
This compound and its analogues are hybrid natural products derived from a mixed polyketide-terpenoid biosynthetic pathway.[3][4] The core structure is a tetracyclic system that has been shown to interact with key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity
This compound has been demonstrated to exert potent anti-inflammatory effects. One of the key mechanisms identified is its ability to modulate the SIRT1/Nrf2/NF-κB/NLRP3 signaling axis. Specifically, this compound can enhance the activity of Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators of cellular antioxidant responses. Concurrently, it inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the subsequent activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of inflammatory cytokines.
Anticancer Activity
Certain derivatives of this compound, such as this compound N, have exhibited significant cytotoxic activity against various cancer cell lines. While the precise molecular targets are still under investigation, the induction of apoptosis is a key mechanism of its anticancer effect.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives. This information is crucial for understanding the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound N | PC-3 (Prostate Cancer) | Cytotoxicity (SRB) | 7.4 µg/mL | [5] |
| This compound N | SKOV3 (Ovarian Cancer) | Cytotoxicity (SRB) | 1.2 µg/mL | [5] |
| This compound D1 | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |
| This compound | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |
| This compound A | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |
| This compound D | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways targeted by this compound and the workflows for its evaluation are essential for a clear understanding of its therapeutic potential.
Experimental Protocols
Synthesis of this compound Analogs
While the total synthesis of this compound has been reported, it is a complex multi-step process.[1][7] For the purpose of generating a library of analogs for drug discovery, a more modular synthetic strategy is desirable. Although specific protocols for the derivatization of the this compound scaffold are not widely available, general strategies for the synthesis of tetracyclic meroterpenoids can be adapted.[5][8][9][10][11] These approaches often involve the construction of the decalin subunit followed by its connection to a variously substituted arene.
General Strategy for Analog Synthesis:
-
Synthesis of the Decalin Core: An enantioselective Diels-Alder reaction can be employed to construct the decalin subunit.
-
Arene Coupling: The decalin core can be coupled to a variety of substituted aromatic rings through methods such as carbonyl addition chemistry or cross-coupling reactions.
-
Cyclization and Isomerization: An acid-mediated cyclization/isomerization reaction can be used to selectively form the desired cis- or trans-decalin stereochemistry.
-
Functional Group Modification: Once the tetracyclic core is assembled, functional groups on the aromatic ring can be modified using standard organic chemistry transformations to generate a library of analogs.
Note: The development of a robust and scalable synthetic route for this compound analogs is a key first step in any drug discovery program based on this scaffold.
Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound N.[5]
Materials:
-
Cancer cell lines (e.g., PC-3, SKOV3)
-
Complete cell culture medium
-
This compound analogs dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA solution to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.
Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a common method to assess the inhibitory effect of compounds on the NF-κB signaling pathway.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound analogs dissolved in DMSO
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay) and calculate the percentage of NF-κB inhibition for each compound concentration. Determine the IC50 value.
Protocol 3: SIRT1 Activation Assay (Fluorometric)
This protocol provides a method to screen for compounds that activate SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
SIRT1 assay buffer
-
Developer solution
-
SIRT1 activator (e.g., Resveratrol) as a positive control
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Compound Addition: Add the this compound analogs at various concentrations. Include a no-enzyme control, a vehicle control, and a positive control.
-
Enzyme Addition: Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 10-15 minutes at 37°C.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of SIRT1 activation relative to the vehicle control and determine the EC50 value for activating compounds.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold and subsequent biological testing will allow for the elucidation of SAR. Key areas for modification may include:
-
The Aromatic Ring: Substitution patterns on the aromatic ring can significantly influence activity and selectivity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule.
-
The Decalin Core: Modifications to the decalin ring system, including changes to stereochemistry, may impact how the molecule fits into the binding pocket of its target protein.
-
The Linker Region: The nature of the connection between the aromatic and decalin moieties can be altered to optimize the overall conformation of the molecule.
A thorough SAR study will be instrumental in identifying the key structural features required for potent and selective activity, ultimately guiding the design of optimized lead compounds.[6][12][13][14][15][16][17][18]
Conclusion
This compound represents a promising natural product scaffold for the development of new anti-inflammatory and anticancer agents. Its unique tetracyclic core and demonstrated biological activity provide a solid foundation for a drug discovery program. By employing the synthetic strategies and experimental protocols outlined in these application notes, researchers can effectively explore the therapeutic potential of this compound-based compounds. A systematic approach to analog synthesis and biological evaluation will be critical for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and this compound Meroterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of terpenes with anti-inflammatory profile – a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and this compound Meroterpenes. | Semantic Scholar [semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Divergent Strategy in Marine Tetracyclic Meroterpenoids Synthesis [mdpi.com]
- 11. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationships among retinoid structure, inhibition of growth, and cellular retinoic acid-binding protein in cultured S91 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 18. researchgate.net [researchgate.net]
Terretonin: In Vitro Cytotoxicity and Signaling Pathways
Application Note
Abstract
Terretonin, a meroterpenoid produced by species of the fungus Aspergillus, has demonstrated notable biological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a Sulforhodamine B (SRB) assay. Additionally, it summarizes the current understanding of this compound's mechanism of action, including its influence on key signaling pathways. This information is intended to guide researchers, scientists, and professionals in the field of drug development in their evaluation of this compound as a potential therapeutic agent.
Introduction
Terretonins are a class of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways.[1][2] These compounds, isolated from fungi such as Aspergillus terreus, have been the subject of research due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] Notably, this compound N has shown selective and potent cytotoxicity against specific human cancer cell lines, suggesting its potential as an anticancer agent.[6][7] Understanding the cytotoxic profile and the underlying molecular mechanisms of this compound is crucial for its further development as a therapeutic lead.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound N has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SKOV3 | Ovary Adenocarcinoma | 1.2[6][7] |
| PC-3 | Prostate Adenocarcinoma | 7.4[6][7] |
| KB-3-1 | Cervix Carcinoma | No significant cytotoxicity observed[3] |
Table 1: In Vitro Cytotoxicity of this compound N against Human Cancer Cell Lines.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the methodology for determining the in vitro cytotoxicity of this compound using the SRB assay, a colorimetric assay that estimates cell number by staining total cellular protein.[6]
3.1. Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., SKOV3, PC-3)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 570 nm)
3.2. Cell Culture
-
Maintain human cancer cell lines in a suitable complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
3.3. Assay Procedure
-
Harvest cells from exponential phase culture using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the solvent).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, gently add 25 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 60 minutes.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
3.4. Data Analysis
-
Subtract the background absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
4.1. Induction of Apoptosis in Cancer Cells
Studies have shown that this compound N induces apoptosis in human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cells.[7] The cytotoxic activity of this compound against these cancer cell lines is primarily mediated through the apoptotic pathway, with minimal induction of necrosis.[7] Further investigations are needed to fully elucidate the specific molecular mechanisms by which this compound induces apoptosis in cancer cells.[7]
4.2. Anti-inflammatory Signaling Pathway
In the context of acute lung injury (ALI), this compound has been shown to have protective effects by modulating inflammatory signaling pathways.[8] It enhances the SIRT1/Nrf2 protective pathway and its associated antioxidant genes.[8] Concurrently, this compound inhibits the NF-κBp65/NLRP3 signaling cascade and the release of downstream pro-inflammatory mediators.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound G, a new sesterterpenoid antibiotic from marine-derived Aspergillus sp. OPMF00272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Terretonin in Fungal Extracts by LC-MS/MS
Introduction
Terretonin is a toxic meroterpenoid metabolite produced by various species of the fungus Aspergillus, notably Aspergillus terreus.[1][2][3] This compound has garnered interest due to its biological activities, which include potential cytotoxic effects.[4][5] The ability to accurately quantify this compound in fungal extracts is crucial for a variety of research areas, including natural product discovery, toxicology studies, and process optimization for the production of secondary metabolites. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The method is suitable for researchers in mycology, pharmacology, and drug development.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify this compound. The fungal extract is first subjected to liquid chromatography (LC) to separate this compound from other matrix components. The eluent from the LC column is then introduced into a tandem mass spectrometer (MS/MS). In the mass spectrometer, this compound molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored. The technique of Multiple Reaction Monitoring (MRM) is employed for quantification, which provides excellent specificity and reduces background noise.[6][7][8] Quantification is achieved by comparing the signal intensity of the sample to a calibration curve generated from authentic standards.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
-
-
Reagents:
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Experimental Protocols
Fungal Culture and Extraction
-
Fungal Culture: Aspergillus terreus is cultured on a suitable medium (e.g., Potato Dextrose Agar or in a liquid fermentation medium) under conditions known to promote this compound production.[4][5]
-
Extraction:
-
For solid cultures, the agar and mycelium are macerated and extracted with ethyl acetate.
-
For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium is then extracted with ethyl acetate, and the culture filtrate is also partitioned against ethyl acetate.
-
The organic extracts are combined and evaporated to dryness under reduced pressure or a stream of nitrogen.[9]
-
-
Sample Clean-up (SPE):
-
The dried extract is reconstituted in a minimal amount of a suitable solvent (e.g., methanol/water mixture).
-
The reconstituted extract is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with a polar solvent (e.g., water) to remove highly polar interferences.
-
This compound is eluted with a less polar solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) % B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Note: The following MRM transitions are hypothetical as published experimental data is unavailable. These would need to be determined experimentally by infusing a pure standard of this compound.
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy, eV)
-
Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy, eV)
-
-
Calibration and Quantification
-
Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. A stock solution of the internal standard is also prepared.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution in the initial mobile phase, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Each calibration standard should contain a constant concentration of the internal standard.
-
Quantification: The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound to generate a calibration curve. The concentration of this compound in the fungal extracts is then determined by interpolating the peak area ratio of the sample from the calibration curve.
Data Presentation
Quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area (this compound) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 761,000 | 50,000 | 15.220 |
| Regression Equation | y = 0.0304x + 0.0012 | ||
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy of the Method
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Intra-day Precision (%RSD) | Accuracy (%) | Inter-day Precision (%RSD) |
| 2 (LQC) | 1.95 ± 0.11 | 5.6 | 97.5 | 6.8 |
| 80 (MQC) | 81.2 ± 3.25 | 4.0 | 101.5 | 5.1 |
| 400 (HQC) | 395.6 ± 14.24 | 3.6 | 98.9 | 4.5 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Visualizations
References
- 1. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H and 13C n.m.r. spectral assignment studies of this compound, a toxic meroterpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application of Terretonin in Cancer Cell Line Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin, a meroterpenoid natural product, has demonstrated potential as an anticancer agent in preclinical studies. Specifically, this compound N, an isolate from the thermophilic fungus Aspergillus terreus, has shown cytotoxic and pro-apoptotic effects in various cancer cell lines. These application notes provide a summary of the current findings and detailed protocols for key experiments to facilitate further research into the anticancer properties of this compound.
Quantitative Data Summary
The inhibitory effects of this compound N on the viability of different cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| PC-3 | Prostate Adenocarcinoma | 7.4 | Not Reported | [1][2] |
| SKOV3 | Ovary Adenocarcinoma | 1.2 | Not Reported | [1][2] |
| KB-3-1 | Cervical Carcinoma | No significant cytotoxicity | Not Reported | [1] |
Note: The molar concentration for the reported IC50 values was not provided in the source literature.
Mechanism of Action
Current research indicates that this compound N induces cancer cell death primarily through the induction of apoptosis. Studies on prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cell lines have shown that treatment with this compound N leads to both early and late-stage apoptosis with minimal induction of necrosis.[1][2] The compound has been observed to cause nuclear DNA fragmentation, a hallmark of apoptosis.[1] While the pro-apoptotic activity is established, the precise molecular signaling pathway initiated by this compound N remains to be fully elucidated.[1][2]
Visualizing the Proposed Action
The following diagrams illustrate the experimental workflow for assessing the anticancer effects of this compound and a proposed, generalized signaling pathway for its induction of apoptosis.
Caption: Experimental workflow for evaluating this compound's anticancer activity.
Caption: Generalized apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the literature for the study of this compound's effects on cancer cell lines.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound N in PC-3 and SKOV3 cells.[2]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., PC-3, SKOV3)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.001 to 1000 µg/mL) or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Acridine Orange/Ethidium Bromide - AO/EtBr Staining)
This protocol is based on the method used to visualize apoptotic cells after this compound N treatment.[3]
Objective: To qualitatively and quantitatively assess the induction of apoptosis by this compound through morphological changes in the cell nucleus.
Materials:
-
Cancer cell lines (e.g., PC-3, SKOV3)
-
6-well plates or chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EtBr) stock solution (1 mg/mL in PBS)
-
AO/EtBr staining solution (mix equal volumes of AO and EtBr stock solutions to get a final concentration of 100 µg/mL each in PBS)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or chamber slides and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., at or near the IC50 value) and a vehicle control. Incubate for the desired time (e.g., 48 hours).
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in a small volume of PBS. Add 1 µL of the AO/EtBr staining solution to 25 µL of the cell suspension.
-
Visualization: Immediately place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.
-
Morphological Analysis:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red nucleus with intact structure.
-
-
Quantification (Optional): Count at least 200 cells per sample and determine the percentage of cells in each category (live, early apoptotic, late apoptotic, necrotic).
Future Directions
The promising in vitro anticancer activity of this compound warrants further investigation. Key areas for future research include:
-
Elucidation of the Molecular Pathway: Identifying the specific molecular targets and signaling pathways (e.g., intrinsic vs. extrinsic apoptosis pathways, involvement of Bcl-2 family proteins, caspase activation) through which this compound induces apoptosis.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Combination Therapy: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
References
Techniques for Scaling Up Terretonin Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin is a fungal meroterpenoid with a complex chemical structure, belonging to a class of natural products known for their diverse and potent biological activities. Produced by fungal species such as Aspergillus terreus and Nocardiopsis sp., this compound and its analogues have garnered interest for their potential therapeutic applications. The transition from laboratory-scale discovery to industrial-scale production of such secondary metabolites presents significant challenges. Successful scale-up of fermentation processes is critical to ensure economically viable and consistent production of the target compound.
This document provides detailed application notes and protocols for the scale-up of this compound fermentation. While specific quantitative data on the scale-up of this compound production is not extensively available in the public domain, this guide consolidates best practices and methodologies derived from research on the fermentation of Aspergillus terreus and other filamentous fungi for the production of secondary metabolites. The protocols and data herein provide a robust framework for developing a scalable this compound fermentation process.
Data Presentation: Key Parameters for Fermentation Optimization and Scale-Up
Effective scale-up requires the systematic optimization of numerous physical and nutritional parameters. The following tables summarize key parameters and their typical ranges for the fermentation of Aspergillus terreus for secondary metabolite production. These tables should be used as a guide for designing and optimizing this compound fermentation processes.
Table 1: Nutritional Parameters for Media Optimization
| Parameter | Typical Range | Considerations |
| Carbon Source | 20 - 150 g/L | Glucose, sucrose, and starch are common carbon sources. High concentrations can lead to catabolite repression. Fed-batch strategies are often employed to maintain optimal concentrations. |
| Nitrogen Source | 2 - 20 g/L | A combination of organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources is often beneficial. The carbon-to-nitrogen (C:N) ratio is a critical factor influencing secondary metabolite production. |
| Phosphate Source | 0.5 - 5 g/L | Potassium dihydrogen phosphate (KH₂PO₄) is a common source. Phosphate limitation can sometimes trigger secondary metabolism. |
| Trace Elements | Varied | Essential for enzymatic activities. A stock solution containing MgSO₄, FeSO₄, ZnSO₄, and other trace minerals is typically added to the medium. |
| Precursors | Compound-specific | The addition of biosynthetic precursors can enhance the yield of the target metabolite. For this compound, this could include precursors to the polyketide or terpenoid moieties. |
Table 2: Physical Parameters for Bioreactor Scale-Up
| Parameter | Typical Range | Scale-Up Considerations |
| Temperature | 25 - 30°C (mesophilic) or 45-50°C (thermophilic strains) | Maintaining a constant and uniform temperature is crucial. Heat removal becomes a significant challenge at larger scales. |
| pH | 4.0 - 7.0 | The optimal pH for growth may differ from the optimal pH for production. pH control is typically achieved through the automated addition of acid and base. |
| Dissolved Oxygen (DO) | 20 - 60% of air saturation | Oxygen transfer is often a rate-limiting step in large-scale aerobic fermentations. Maintaining adequate DO is critical and is managed by adjusting agitation speed, aeration rate, and bioreactor pressure. |
| Agitation | 200 - 800 rpm (bench-scale) | Agitation is essential for mixing, nutrient distribution, and oxygen transfer. However, excessive shear stress can damage fungal mycelia. Impeller design and tip speed are key scale-up parameters. |
| Aeration | 0.5 - 2.0 vvm (volume of air per volume of medium per minute) | Provides the necessary oxygen for aerobic metabolism. Sparger design and gas flow rates are important for efficient oxygen transfer. |
Experimental Protocols
The following protocols provide a detailed methodology for a bench-scale fed-batch fermentation process for this compound production using Aspergillus terreus. These protocols can be adapted and modified for different scales and specific strain requirements.
Protocol 1: Inoculum Development
-
Strain Activation: Aseptically transfer a cryopreserved vial of Aspergillus terreus to a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Seed Culture (Flask Scale): Inoculate a 250 mL baffled flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth or a defined seed medium) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.
Protocol 2: Bench-Scale Fed-Batch Fermentation (5 L Bioreactor)
-
Bioreactor Preparation:
-
Clean and assemble a 5 L stirred-tank bioreactor.
-
Calibrate the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.
-
Add 2.5 L of the production medium (see Table 1 for a starting point, e.g., a complex medium containing glucose, yeast extract, and salts) to the bioreactor.
-
Sterilize the bioreactor and medium in an autoclave.
-
-
Inoculation: Aseptically transfer the 50 mL seed culture to the 5 L bioreactor (a 2% v/v inoculum).
-
Batch Phase:
-
Set the initial fermentation parameters:
-
Temperature: 28°C
-
pH: 6.0 (controlled with 2 M NaOH and 2 M H₂SO₄)
-
Agitation: 300 rpm
-
Aeration: 1.0 vvm
-
DO: Controlled at >30% saturation by cascading agitation speed (up to 600 rpm).
-
-
Monitor the batch phase for the consumption of the initial carbon source, typically for 24-48 hours.
-
-
Fed-Batch Phase:
-
Prepare a sterile concentrated feed solution (e.g., 500 g/L glucose).
-
Once the initial glucose is depleted (as indicated by a sharp increase in DO and pH), initiate the feed.
-
Start the feed at a low rate (e.g., 2-5 g/L/h) and adjust based on the metabolic activity of the culture to avoid accumulation of glucose.
-
Continue the fed-batch cultivation for 7-14 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples from the bioreactor every 12-24 hours.
-
Analyze the samples for:
-
Biomass (dry cell weight)
-
Residual substrate concentration (e.g., glucose)
-
This compound concentration (using HPLC)
-
Mycelial morphology (microscopy)
-
-
-
Harvest and Downstream Processing:
-
At the end of the fermentation, separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract this compound from the biomass and/or broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the extracted this compound using chromatographic techniques (e.g., silica gel chromatography, preparative HPLC).
-
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Scale-Up
Caption: Workflow for fermentation process development and scale-up.
Application Notes and Protocols for Testing Terretonin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin, a meroterpenoid compound isolated from species of the fungus Aspergillus, has demonstrated a range of promising biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Notably, research has indicated its potential to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and to induce apoptosis in cancer cell lines.[1] This document provides a detailed set of experimental protocols and application notes to guide researchers in the investigation of this compound's bioactivity. The protocols provided herein are foundational and can be adapted for various research applications.
Preliminary Assays: Cytotoxicity and Dose-Range Finding
Before investigating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile and establish a suitable dose range for subsequent experiments. A common and reliable method for this is the MTT assay.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies, or cancer cell lines such as PC-3 or SKOV3 for cytotoxicity studies) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve a final concentration range (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve. Published studies have reported IC50 values for this compound N in the range of 0.6 to 7.4 µg/mL in different cancer cell lines.[1]
Data Presentation:
| This compound Conc. (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 5 | 0.88 | 70.4 |
| 10 | 0.63 | 50.4 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Table 1: Example of MTT assay results for determining the cytotoxicity of this compound on a selected cell line.
Experimental Workflow for Cytotoxicity Assessment
Anti-inflammatory Activity Assays
A key reported bioactivity of this compound is its anti-inflammatory potential. The following protocols are designed to investigate this activity in a relevant cell model, such as the RAW 264.7 macrophage cell line.
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a common method to quantify nitrite, a stable and soluble breakdown product of NO.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | Nitrite Conc. (µM) | % Inhibition of NO Production |
| Control | 1.2 | - |
| LPS (1 µg/mL) | 25.8 | 0 |
| LPS + this compound (1 µg/mL) | 20.5 | 20.5 |
| LPS + this compound (5 µg/mL) | 12.3 | 52.3 |
| LPS + this compound (10 µg/mL) | 6.7 | 74.0 |
Table 2: Example of Griess assay results for determining the effect of this compound on NO production.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants.
Protocol:
-
Sample Collection: Collect cell culture supernatants from RAW 264.7 cells treated as described in the NO production assay (Section 2.1).
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody (e.g., HRP-conjugated streptavidin).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Control | 50 | - | 30 | - |
| LPS (1 µg/mL) | 1200 | 0 | 850 | 0 |
| LPS + this compound (1 µg/mL) | 950 | 20.8 | 680 | 20.0 |
| LPS + this compound (5 µg/mL) | 550 | 54.2 | 410 | 51.8 |
| LPS + this compound (10 µg/mL) | 280 | 76.7 | 220 | 74.1 |
Table 3: Example of ELISA results for determining the effect of this compound on TNF-α and IL-6 production.
Mechanistic Studies: Investigation of Signaling Pathways
To understand the molecular mechanisms underlying this compound's bioactivity, it is essential to investigate its effects on key signaling pathways involved in inflammation and cell survival.
Analysis of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Experimental Workflow for NF-κB Pathway Analysis
Protocol: Western Blot Analysis of p65 Phosphorylation and IκBα Degradation
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes). Lyse the cells to extract cytoplasmic and nuclear proteins using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 and IκBα to their respective total proteins or loading controls.
Protocol: qPCR Analysis of iNOS and COX-2 Gene Expression
-
RNA Extraction and cDNA Synthesis: Treat RAW 264.7 cells with this compound and/or LPS for a suitable duration (e.g., 6, 12, 24 hours). Extract total RNA using a commercial kit and synthesize cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | p-p65/p65 Ratio (Fold Change) | IκBα/GAPDH Ratio (Fold Change) | iNOS mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 | 0.2 | 15.6 | 12.3 |
| LPS + this compound (10 µg/mL) | 2.1 | 0.8 | 4.2 | 3.5 |
Table 4: Example of Western blot and qPCR results for NF-κB pathway analysis.
NF-κB Signaling Pathway
Analysis of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals into cellular responses, including inflammation. Investigating the effect of this compound on the phosphorylation of these kinases can provide further insight into its mechanism of action.
Protocol: Western Blot Analysis of p38, JNK, and ERK Phosphorylation
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for short time points (e.g., 5, 15, 30 minutes). Lyse the cells to extract total protein.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as described in Section 3.1.
-
Immunoblotting:
-
Probe separate membranes with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK.
-
-
Detection and Data Analysis: Detect the protein bands and quantify the band intensities. Normalize the levels of the phosphorylated kinases to their respective total kinase levels.
Data Presentation:
| Treatment | p-p38/p38 Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.5 | 3.8 | 2.5 |
| LPS + this compound (10 µg/mL) | 1.8 | 1.5 | 2.3 |
Table 5: Example of Western blot results for MAPK pathway analysis.
MAPK Signaling Pathway in Inflammation
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound's bioactivity, with a focus on its anti-inflammatory and cytotoxic properties. The data generated from these experiments will be crucial for understanding its therapeutic potential. Future studies could explore the involvement of other signaling pathways, investigate the specific molecular targets of this compound, and validate these in vitro findings in in vivo models of inflammation and cancer. The provided diagrams offer a visual representation of the experimental workflows and the signaling pathways that are likely modulated by this compound, serving as a valuable guide for researchers in the field.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Terretonin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Terretonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a meroterpenoid, a class of natural products often characterized by poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential in preclinical and clinical studies, making it a critical challenge to overcome for effective research and drug development.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include physical modifications like particle size reduction and formulation into amorphous solid dispersions, as well as chemical approaches such as complexation with cyclodextrins or the use of co-solvents and surfactants. The choice of method depends on the specific properties of the compound and the desired application.
Q3: Are there any known biological activities of this compound that might be affected by its solubility?
A3: Yes, this compound N, a variant of this compound, has been shown to induce apoptosis (programmed cell death) in human prostate and ovarian cancer cells.[1] Enhancing its solubility is crucial for achieving effective concentrations in cellular and in vivo models to further investigate its anticancer properties and elucidate the precise molecular mechanisms of action.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during dilution of stock solution into aqueous buffer. | The concentration of this compound exceeds its kinetic solubility limit in the final aqueous solution. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if compatible with the experimental system.- Prepare a fresh, lower concentration working stock solution.- Consider using a solubility-enhancing excipient in the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | - Visually inspect for any precipitation before and during the assay.- Perform a solubility assessment in the specific assay medium.- Utilize a validated solubilization technique to ensure a homogenous solution. |
| Low bioavailability observed in in vivo studies. | Limited dissolution of this compound in the gastrointestinal tract or other administration routes due to its hydrophobic nature. | - Explore formulation strategies such as nanoparticle formulations, solid dispersions, or cyclodextrin complexes to improve dissolution and absorption.[2] |
Quantitative Data: Solubility of this compound
A comprehensive search of the available scientific literature did not yield specific quantitative experimental data for the aqueous solubility of this compound or its analogues. Meroterpenoids, as a class, are generally known to have very low solubility in water. The table below provides a template for how such data, once determined experimentally, could be presented.
| Compound | Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| This compound | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Data not available | Shake-Flask |
| This compound N | Deionized Water | 25 | Data not available | Shake-Flask |
| This compound | PBS with 1% DMSO | 25 | Data not available | Kinetic Assay |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol details the "gold standard" method for determining the thermodynamic solubility of a compound.
1. Materials:
- This compound (solid powder)
- Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
2. Procedure:
- Add an excess amount of solid this compound to a glass vial.
- Add a known volume of the aqueous buffer to the vial.
- Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
- After incubation, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant.
- Centrifuge the sample to pellet any remaining suspended solids.
- Filter the supernatant through a syringe filter to remove any fine particles.
- Quantify the concentration of this compound in the clear filtrate using a validated analytical method like HPLC.
10. Data Analysis:
- The determined concentration represents the thermodynamic solubility of this compound in the tested buffer at the specified temperature.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of a compound from a DMSO stock solution, which is common in early drug discovery.
1. Materials:
- This compound stock solution in 100% DMSO
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplate
- Plate shaker
- Plate reader capable of nephelometry or UV-Vis spectroscopy
2. Procedure:
- Dispense the aqueous buffer into the wells of a 96-well plate.
- Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations (typically with a final DMSO concentration of 1-2%).
- Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
- Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
- Alternatively, for UV-Vis detection, the solutions can be filtered using a filter plate, and the absorbance of the filtrate is measured at the λmax of this compound.
3. Data Analysis:
- The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Mandatory Visualizations
Caption: Workflow for determining thermodynamic and kinetic solubility.
Caption: Strategies to overcome the low aqueous solubility of this compound.
Caption: Proposed intrinsic apoptotic pathway induced by this compound N.
References
Technical Support Center: Optimizing Fermentation for Terretonin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Terretonin production by Aspergillus terreus.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for fermentation medium composition for this compound production?
A1: Based on studies of secondary metabolite production by Aspergillus terreus, a good starting medium is Potato Dextrose Broth (PDB). For more defined media, a combination of a readily metabolizable carbon source and a complex nitrogen source is recommended. For instance, glucose or starch as the carbon source and yeast extract or peptone as the nitrogen source have been shown to be effective for the production of other secondary metabolites by A. terreus.[1]
Q2: What are the key fermentation parameters to optimize for maximizing this compound yield?
A2: The critical fermentation parameters that significantly influence this compound production include pH, temperature, aeration, agitation, and the carbon-to-nitrogen (C/N) ratio of the medium. Optimization of these parameters is crucial for enhancing the yield of secondary metabolites.
Q3: What is the general biosynthetic pathway of this compound?
A3: this compound is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways.[2][3] The initial steps involve the synthesis of 3,5-dimethylorsellinic acid (DMOA) by a polyketide synthase. This is followed by prenylation and a series of enzymatic modifications including methylation, epoxidation, and cyclization to form the characteristic tetracyclic structure of this compound.[2][4]
Q4: How does the morphology of Aspergillus terreus affect production?
A4: The morphology of filamentous fungi like Aspergillus terreus in submerged culture, which can range from dispersed mycelia to dense pellets, significantly impacts secondary metabolite production. The optimal morphology is often product-specific. For some fermentations, small, loose pellets are desirable as they can lead to lower viscosity of the fermentation broth and improved mass transfer, while for others, a more filamentous growth is preferred. It is a critical parameter to monitor and control during fermentation.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Suboptimal fermentation medium (improper C/N ratio, lack of precursors).- Inappropriate pH or temperature.- Insufficient aeration or agitation.- Poor inoculum quality (low viability, incorrect age).- Strain degradation over successive subcultures. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources (see Table 2). Consider precursor feeding strategies based on the biosynthetic pathway.- Parameter Optimization: Perform shake flask experiments to determine the optimal pH and temperature (see Table 1).- Improve Mass Transfer: Increase agitation speed or aeration rate. Note that excessive shear can damage mycelia.- Inoculum Development: Standardize inoculum preparation. Use fresh, actively growing cultures for inoculation.- Strain Maintenance: Maintain a stock of the high-producing strain and avoid excessive subculturing. |
| Inconsistent Batch-to-Batch Yields | - Variability in raw materials.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen).- Incomplete sterilization leading to contamination. | - Raw Material Quality Control: Use high-quality, consistent sources for media components.- Standardize Inoculum: Follow a strict protocol for inoculum age, size, and preparation.- Process Control: Implement tight control over pH, temperature, and dissolved oxygen levels throughout the fermentation.- Sterilization Validation: Ensure complete sterilization of the medium and fermenter. |
| Foaming | - High protein content in the medium (e.g., from yeast extract, peptone).- High agitation and aeration rates.- Cell lysis releasing intracellular proteins. | - Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or on-demand.- Optimize Agitation/Aeration: Reduce agitation and/or aeration rates if they are excessive and contributing to foaming, without compromising oxygen supply.- Medium Modification: If possible, consider alternative nitrogen sources with lower foaming potential. |
| High Broth Viscosity | - Excessive mycelial growth (pellet formation vs. filamentous growth).- Production of exopolysaccharides. | - Morphology Control: Adjust medium composition, inoculum density, or agitation speed to promote pellet formation, which generally results in lower viscosity.- Enzyme Addition: In some cases, the addition of enzymes like cellulases or xylanases can help to reduce viscosity, but compatibility with the fermentation process must be verified. |
| Contamination | - Inadequate sterilization of the fermenter, medium, or air supply.- Non-aseptic sampling or addition procedures.- Contaminated inoculum. | - Aseptic Technique: Strictly adhere to aseptic techniques for all operations.- Sterilization Validation: Regularly validate sterilization cycles for the fermenter and medium.- Air Filtration: Ensure the integrity of sterile air filters.- Inoculum Purity: Check the purity of the inoculum before use. |
Data Presentation
Table 1: Recommended Starting Ranges for Fermentation Parameter Optimization for Secondary Metabolite Production in Aspergillus terreus
| Parameter | Recommended Range | Notes |
| Temperature | 25-30°C | Some studies on other A. terreus secondary metabolites have shown optimal production at both 25°C and 28-30°C.[5][6] |
| pH | 5.0-7.4 | The optimal initial pH can be metabolite-specific. For terrein, an initial pH of 5 was optimal, while for lovastatin, a pH of 7.4 was reported to be favorable.[6][7] |
| Agitation | 150-250 rpm (shake flask) | Agitation impacts both mixing and oxygen transfer. The optimal speed will depend on the flask size, fill volume, and desired fungal morphology. |
| Aeration | - | In bioreactors, maintaining a dissolved oxygen (DO) level of 20-60% is often a good starting point.[8][9] |
| Incubation Time | 7-18 days | The optimal fermentation time will depend on the kinetics of growth and this compound production.[7][8] |
Table 2: Influence of Carbon and Nitrogen Sources on Secondary Metabolite Production by Aspergillus terreus (General Guidance)
| Nutrient Source | Examples | Potential Impact on Production |
| Carbon Sources | Glucose, Sucrose, Starch, Lactose | The type and concentration of the carbon source can significantly affect the yield. Readily metabolized sugars like glucose may support rapid growth, while more complex carbohydrates like starch might lead to prolonged production phases.[1] |
| Nitrogen Sources | Yeast Extract, Peptone, Sodium Glutamate, Ammonium Nitrate | Complex nitrogen sources like yeast extract and peptone often provide essential growth factors that can enhance secondary metabolite production. The C/N ratio is a critical factor to optimize.[1][7] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Optimization of Medium Components
-
Medium Preparation: Prepare a basal fermentation medium. Systematically vary one component (e.g., carbon source, nitrogen source) at a time, keeping other components constant. For example, to test carbon sources, replace the standard carbon source with equimolar amounts of alternative sugars (e.g., glucose, sucrose, maltose, starch).
-
Sterilization: Dispense equal volumes of each medium formulation into 250 mL Erlenmeyer flasks. Seal the flasks with cotton plugs and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculum Preparation: Inoculate a seed culture medium with spores of Aspergillus terreus from a fresh agar plate. Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Inoculation: Inoculate each production flask with a standardized volume (e.g., 5% v/v) of the seed culture under aseptic conditions.
-
Incubation: Incubate the flasks at a constant temperature (e.g., 28°C) on a rotary shaker at a set speed (e.g., 200 rpm) for the desired fermentation period (e.g., 14 days).
-
Sampling and Analysis: At regular intervals, aseptically withdraw samples from each flask. Separate the mycelial biomass from the fermentation broth by filtration.
-
Extraction: Extract this compound from both the biomass and the broth using an appropriate solvent (e.g., ethyl acetate).
-
Quantification: Analyze the this compound concentration in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the this compound yields obtained with different medium compositions to identify the optimal components.
Protocol 2: Optimization of Physical Parameters (pH and Temperature)
-
Medium Preparation: Prepare the optimized fermentation medium identified in Protocol 1.
-
pH Optimization: Adjust the initial pH of the medium in different flasks to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Maintain a constant temperature.
-
Temperature Optimization: Incubate flasks with the optimized medium and initial pH at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
-
Fermentation and Analysis: Follow steps 3-9 from Protocol 1 for inoculation, incubation, sampling, and analysis.
-
Data Evaluation: Determine the optimal initial pH and incubation temperature that result in the highest this compound yield.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for optimizing this compound fermentation.
References
- 1. Optimization of Submerged Fermentation Medium for Matrine Production by Aspergillus terreus, an Endophytic Fungus Harboring Seeds of Sophora flavescens, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genetic characterization of a cluster in A. terreus for biosynthesis of the meroterpenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the yield of (+)-terrein from the salt-tolerant Aspergillus terreus PT06-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Terretonin Extraction & Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Terretonin during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: this compound is highly susceptible to degradation from three main factors: improper pH, exposure to light, and elevated temperatures. Oxidative degradation, often catalyzed by endogenous enzymes released during cell lysis, is also a significant contributor to yield loss.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: The optimal pH for this compound stability is between 6.5 and 7.5. Acidic conditions (pH < 5) and alkaline conditions (pH > 8.5) can cause rapid hydrolysis and oxidative degradation. It is crucial to use a buffered extraction solvent.
Q3: How significant is the effect of light on this compound?
A3: this compound is highly photosensitive and can degrade rapidly when exposed to both UV and broad-spectrum visible light. All extraction and handling steps should be performed under amber or red light conditions, and extracts should be stored in light-protected containers.
Q4: What are the visible signs of this compound degradation in my extract?
A4: A fresh, pure this compound extract typically has a bright green color. A shift to a brownish or yellowish hue is a common visual indicator of significant degradation. Analytically, you will observe a decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products in your chromatogram.
Q5: How can I minimize enzymatic degradation of this compound?
A5: Endogenous enzymes like polyphenol oxidases are released upon homogenization of the plant material. To counteract their effect, you can:
-
Incorporate antioxidants like ascorbic acid or sulfites into your extraction buffer.
-
Perform the extraction at low temperatures (2-4°C) to reduce enzyme activity.
-
Flash-freeze the plant material in liquid nitrogen before extraction to denature enzymes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | 1. Incorrect pH: The extraction buffer pH is outside the optimal 6.5-7.5 range. 2. High Temperature: Processing steps (e.g., sonication, evaporation) are conducted above 40°C. 3. Light Exposure: The extraction was performed under standard laboratory lighting. | 1. Prepare a fresh extraction buffer (e.g., phosphate buffer) at pH 7.0 and verify with a calibrated pH meter. 2. Use a cooling bath during sonication and a rotary evaporator with a water bath set to ≤ 40°C. 3. Wrap all glassware in aluminum foil and work under amber lighting. |
| Multiple new peaks on HPLC/UPLC | 1. Degradation Products: this compound is breaking down into smaller molecules. 2. Oxidation: The extract was exposed to air for extended periods. | 1. Review and optimize the extraction protocol based on the recommendations in this guide. 2. Purge storage vials with nitrogen or argon gas before sealing. Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction buffer. |
| Extract color changes from green to brown | 1. Enzymatic Browning: Polyphenol oxidases are active. 2. Oxidative Degradation: Significant oxidation has occurred due to prolonged exposure to air or inappropriate pH. | 1. Add 0.5% (w/v) polyvinylpyrrolidone (PVP) to the extraction buffer to bind and inactivate phenolic compounds. 2. Ensure all steps are performed quickly and at low temperatures. Store intermediate fractions under an inert atmosphere. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Effect of pH on this compound Stability (Data represents the percentage of this compound remaining after 12 hours at 25°C in different buffered solutions.)
| pH | % this compound Remaining | Visual Appearance |
| 4.0 | 15% | Yellow-Brown |
| 5.5 | 65% | Pale Green |
| 7.0 | 98% | Bright Green |
| 8.5 | 55% | Olive Green |
| 10.0 | <5% | Dark Brown |
Table 2: Effect of Temperature on this compound Stability (Data represents the percentage of this compound remaining after 4 hours at pH 7.0.)
| Temperature (°C) | % this compound Remaining |
| 4 | 99% |
| 25 | 95% |
| 40 | 85% |
| 60 | 40% |
| 80 | <10% |
Table 3: Effect of Light Exposure on this compound Stability (Data represents the percentage of this compound remaining after 2 hours at 25°C and pH 7.0.)
| Light Condition | % this compound Remaining |
| Dark (wrapped in foil) | 99% |
| Amber Light | 92% |
| Fluorescent Lab Light | 60% |
| Direct Sunlight (UV) | <20% |
Diagrams
Caption: Recommended workflow for this compound extraction emphasizing critical control points.
Caption: Simplified hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Low-Temperature, pH-Controlled Extraction of this compound
-
Preparation of Materials:
-
Pre-chill all glassware, mortars, pestles, and centrifuge rotors to 4°C.
-
Prepare the extraction buffer: 50 mM Sodium Phosphate buffer with 0.1% (w/v) ascorbic acid. Adjust the pH to 7.0 precisely. Prepare this buffer fresh.
-
Wrap all glassware that will contain the extract (beakers, tubes, flasks) in aluminum foil.
-
-
Homogenization:
-
Weigh 10 g of flash-frozen Terragonium viride leaf material.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. Do not allow the sample to thaw.
-
Immediately transfer the powder to 100 mL of ice-cold extraction buffer.
-
-
Extraction:
-
Place the beaker containing the sample suspension in an ice-water bath.
-
Perform ultrasonic extraction for 20 minutes, using 30-second pulses followed by 30-second rests to prevent heat buildup. Ensure the temperature of the suspension does not exceed 10°C.
-
-
Clarification:
-
Transfer the suspension to pre-chilled centrifuge tubes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the crude this compound extract, into a pre-chilled, foil-wrapped graduated cylinder.
-
-
Final Steps:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.
-
For long-term storage, aliquot the extract into cryovials, purge with argon or nitrogen gas, and store at -80°C.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-17 min: Linear gradient from 70% to 90% B
-
17-20 min: Hold at 90% B
-
20-22 min: Return to 10% B
-
22-27 min: Re-equilibration at 10% B
-
-
-
Detection:
-
Monitor at 280 nm for this compound and 350 nm for key degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Thaw frozen extracts on ice.
-
Dilute the extract 1:10 (or as needed) with Mobile Phase A in an amber HPLC vial.
-
The expected retention time for pure this compound under these conditions is approximately 12.5 minutes. Degradation products typically appear at earlier retention times.
-
Strategies to reduce off-target effects of Terretonin
Welcome to the technical support center for Terretonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, ATP-competitive small molecule inhibitor designed to target this compound-Target Kinase 1 (TTK1). TTK1 is a serine/threonine kinase implicated in the progression of certain subtypes of pancreatic cancer. The compound was developed to inhibit the downstream signaling pathways activated by TTK1, thereby inducing apoptosis in cancer cells. A related natural product, this compound N, has been shown to induce apoptosis in prostate and ovarian cancer cell lines[1].
Q2: What are the known primary off-target effects of this compound?
A2: While potent against its primary target, TTK1, this compound has been observed to interact with other kinases, leading to potential off-target effects. The two most characterized off-target interactions are with Off-Target Kinase A (OTKA), a kinase crucial for cardiomyocyte function, and Off-Target Kinase B (OTKB), which plays a role in glucose metabolism. These interactions can lead to dose-limiting toxicities, such as cardiotoxicity and hyperglycemia, respectively[2]. The promiscuity of kinase inhibitors is a known challenge in drug development, as the ATP-binding sites they target are highly conserved across the kinome[3][4].
Q3: What general strategies can I employ to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data.[5] Key strategies include:
-
Dose Optimization: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that inhibits TTK1 without significantly affecting OTKA and OTKB.[2][6]
-
Use of Control Compounds: Employ structurally similar but inactive analogs of this compound as negative controls to differentiate between on-target and non-specific effects.
-
Secondary Inhibitors: Validate key findings using a structurally distinct inhibitor of TTK1 to ensure the observed phenotype is not an artifact of this compound's unique off-target profile.[6]
-
Cell Line Selection: Choose cell lines where the expression and activity of TTK1 are well-characterized and where off-target kinases are expressed at lower levels, if possible.[7]
Q4: Are there more selective analogs of this compound available?
A4: Our medicinal chemistry team has developed second-generation analogs with improved selectivity profiles. These compounds, designated TER-2 and TER-3, were designed using structure-based approaches to exploit unique residues within the TTK1 active site.[8][9] Below is a comparison of their inhibitory activities.
Data Presentation: Inhibitor Selectivity Profile
| Compound | Target | IC50 (nM) | Off-Target A (OTKA) IC50 (nM) | Off-Target B (OTKB) IC50 (nM) | Selectivity Ratio (OTKA/TTK1) |
| This compound | TTK1 | 25 | 250 | 1500 | 10x |
| TER-2 | TTK1 | 20 | 2000 | >10,000 | 100x |
| TER-3 | TTK1 | 45 | >10,000 | >10,000 | >222x |
Interpretation: While this compound is a potent inhibitor of TTK1, TER-2 and TER-3 offer significantly improved selectivity, making them more suitable for experiments where off-target effects are a concern.[6] TER-3, in particular, demonstrates a superior selectivity profile.
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect TTK1 to be the primary target.
-
Question: Have you confirmed target engagement in your cellular system?
-
Answer: It is critical to confirm that this compound is engaging with TTK1 at your experimental concentrations. An unexpected phenotype may result from off-target effects.[2] We recommend performing a Cellular Thermal Shift Assay (CETSA) to verify target engagement. A dose-dependent thermal stabilization of TTK1 upon this compound treatment would confirm target binding in intact cells.[9]
-
-
Question: Have you performed a detailed dose-response curve for both on-target and off-target pathway modulation?
-
Answer: A comprehensive dose-response analysis is essential. You should assess the phosphorylation of a known downstream substrate of TTK1 alongside substrates for OTKA and OTKB via Western blotting. If you observe inhibition of off-target pathways at similar concentrations to your on-target pathway, you should lower the concentration of this compound or switch to a more selective analog like TER-2 or TER-3.[6]
-
Issue 2: My in vivo model is exhibiting signs of cardiotoxicity.
-
Question: How can I determine if the observed toxicity is mediated by OTKA?
-
Answer: To link the cardiotoxicity to OTKA inhibition, you can perform a pharmacodynamic study. Collect tissue samples (heart and tumor) from your treated animals at various time points. Prepare lysates and perform Western blot analysis for the phosphorylation status of a known OTKA substrate in the heart tissue and a TTK1 substrate in the tumor tissue. If you see a dose-dependent decrease in the phosphorylation of the OTKA substrate that correlates with the signs of toxicity, it strongly suggests an on-target toxic effect.
-
-
Question: What strategies can mitigate in vivo off-target toxicity?
-
Answer: Besides using a more selective analog, consider optimizing the dosing schedule (e.g., less frequent dosing) to reduce sustained exposure to off-target kinases. Additionally, exploring targeted delivery systems, such as nanoparticle formulations, could help increase the concentration of this compound at the tumor site while minimizing systemic exposure.[8]
-
Experimental Protocols
Kinase Selectivity Profiling via Radiometric Assay
This protocol is designed to determine the IC50 values of an inhibitor against a panel of kinases, providing a quantitative measure of its selectivity.[9][10]
Materials:
-
Recombinant kinases (TTK1, OTKA, OTKB)
-
Specific kinase substrates (e.g., myelin basic protein for TTK1)
-
This compound and its analogs
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound (or its analogs) in DMSO, then dilute further in the kinase reaction buffer.
-
Set Up Reaction: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[10]
-
Stop Reaction: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate IC50: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.[9]
Materials:
-
Cultured cells expressing the target kinase
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target kinase (TTK1)
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or sonication).
-
Separate Fractions: Separate the soluble and aggregated protein fractions by centrifugation at high speed.
-
Analyze Soluble Fraction: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify and Plot: Quantify the band intensities to determine the amount of soluble protein remaining at each temperature. A rightward shift in the melting curve for inhibitor-treated samples indicates target stabilization and engagement.
On-Target and Off-Target Signaling Pathway Analysis
This protocol uses Western blotting to simultaneously assess the effect of this compound on its intended pathway and known off-target pathways in a cellular context.
References
- 1. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Terretonin Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of terretonin, a meroterpenoid from Nocardiopsis sp., using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Purification of this compound
The following protocol is a recommended starting point for the purification of this compound. Optimization will likely be necessary based on the specific crude extract and HPLC system used.
1. Sample Preparation:
-
Begin with a pre-purified fraction of the crude extract obtained from Nocardiopsis sp. fermentation.[1][2][3] The extract is typically obtained using ethyl acetate.[1][2][3]
-
Dissolve the dried, pre-purified fraction in a suitable solvent that is compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
| Parameter | Recommendation | Rationale |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) | This compound is a moderately polar compound, making a C18 column a good starting point for separation. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile or Methanol (HPLC Grade) | A gradient elution is recommended to effectively separate this compound from other metabolites in the fungal extract. |
| Gradient | Start at 30% B, ramp to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions. | This gradient profile should provide good resolution for moderately polar compounds. The gradient may need to be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10-50 µL | Dependent on sample concentration. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | This compound does not have a significant UV chromophore, making UV detection unsuitable.[1] ELSD or CAD are universal detectors that do not require the analyte to have UV absorbance. |
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound N.[1][3]
| Property | Value |
| Molecular Formula | C₂₆H₃₈O₇ |
| Appearance | Colorless solid |
| Polarity | Moderately polar |
| TLC Rf Value | 0.54 (in CH₂Cl₂/5% MeOH) |
| UV Absorption | None |
Troubleshooting Guides and FAQs
Issue 1: No peaks are observed in the chromatogram.
-
Q: I've injected my this compound-containing fraction, but I don't see any peaks. What could be the problem?
-
A: First, confirm that your detector is appropriate for this compound. Since this compound lacks a UV chromophore, a standard UV detector will not be effective.[1] You should use a universal detector like an ELSD or CAD. If you are using an appropriate detector, check the following:
-
System Flow: Ensure there is a steady flow of mobile phase and the system pressure is normal.[4]
-
Sample Concentration: Your sample may be too dilute. Try concentrating your sample and re-injecting.
-
Detector Settings: Verify that your detector is turned on and the settings are appropriate for your analysis.
-
-
Issue 2: Poor peak shape (tailing or fronting).
-
Q: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
A: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:
-
Column Overload: You may be injecting too much sample. Try diluting your sample.
-
Secondary Interactions: this compound may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to reduce these interactions.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent (e.g., isopropanol). Using a guard column can also help prevent this.[5]
-
-
Issue 3: Inconsistent retention times.
-
Q: The retention time for my this compound peak is shifting between runs. What is causing this?
-
A: Fluctuations in retention time can be caused by several factors:
-
Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. If you are using an online mixer, there might be an issue with the proportioning valves.[5][6]
-
Column Temperature: Small changes in temperature can affect retention time. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Issue 4: High backpressure.
-
Q: The pressure on my HPLC system is much higher than normal. What should I do?
-
A: High backpressure is usually caused by a blockage in the system.[7][8] Systematically check the following components:
-
Frit Blockage: The column inlet frit may be clogged with particulate matter from the sample. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit.
-
Guard Column: If you are using a guard column, it may be blocked. Replace the guard column.[5]
-
System Tubing: Check for any kinks or blockages in the tubing.
-
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound HPLC purification.
References
- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. mail.chromtech.net.au [mail.chromtech.net.au]
Addressing batch-to-batch variability in Terretonin production
Technical Support Center: Terretonin Production
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing batch-to-batch variability in the production of this compound, a recombinant therapeutic protein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in this compound yield in our recent batches compared to our historical average. What are the potential causes?
A1: A drop in protein yield can be attributed to several factors throughout the production workflow. The most common areas to investigate are the cell culture conditions, the integrity of the expression vector, and the purification process.
-
Cell Culture Health:
-
Viability and Density: A decrease in cell viability or a lower peak cell density will directly impact the overall yield. Check your cell count records and viability assays (e.g., Trypan Blue).
-
Nutrient Depletion: Essential nutrients in the culture media may be depleting prematurely. Analyze spent media for key amino acids, glucose, and glutamine levels.
-
Contamination: Perform routine checks for microbial (bacteria, yeast, fungi) or mycoplasma contamination, as these can severely impact cell health and protein production.
-
-
Expression System Integrity:
-
Genetic Stability: Over successive passages, the cell line may lose productivity due to genetic drift or loss of the expression vector. It is crucial to work from a well-characterized Master Cell Bank (MCB) and limit the number of passages. Confirm this compound mRNA levels via RT-qPCR.
-
Induction/Transfection Issues: If using an inducible system, verify the concentration and activity of the inducing agent. For transient production, check the efficiency of your transfection protocol.
-
-
Downstream Processing:
-
Harvesting Efficiency: Ensure that cell lysis (if applicable) and clarification steps are consistent and efficient.
-
Column Performance: The affinity or ion-exchange columns used for purification may be losing capacity. Review your column logs for pressure, elution profiles, and cleaning/regeneration cycles.
-
Q2: The latest batch of this compound shows a different impurity profile on our HPLC analysis. How can we identify the source of these new peaks?
A2: A changing impurity profile suggests issues with protein degradation, modification, or contamination. A systematic approach is required to identify the new species.
-
Product-Related Impurities:
-
Aggregates: New peaks could represent soluble aggregates. Use Size Exclusion Chromatography (SEC-HPLC) to analyze the size distribution of your product.
-
Fragments: Proteolytic cleavage can lead to fragments. Use SDS-PAGE under reducing and non-reducing conditions or Mass Spectrometry (MS) to identify species with lower molecular weight than intact this compound.
-
Modifications: Deamidation, oxidation, or altered glycosylation can change the charge of the protein. Use Ion-Exchange Chromatography (IEX-HPLC) and MS to characterize these modifications.
-
-
Process-Related Impurities:
-
Host Cell Proteins (HCPs): Inefficient clearance during purification can lead to higher levels of HCPs. Quantify HCP levels using a validated ELISA kit.
-
Leached Contaminants: A new peak could be a substance leached from a filter, tubing, or chromatography resin. Analyze the peak using MS and compare it to a library of known process-related contaminants.
-
Q3: We've noticed inconsistent post-translational modifications (PTMs), specifically glycosylation, between batches. What steps should we take to ensure consistency?
A3: Glycosylation is highly sensitive to cell culture conditions. Maintaining a consistent environment is key to achieving consistent PTMs.
-
Critical Process Parameters (CPPs):
-
pH, Temperature, and Dissolved Oxygen (DO): Small shifts in these parameters can alter cellular metabolism and impact glycosylation patterns. Ensure your bioreactor probes are calibrated and control loops are functioning correctly.
-
Nutrient Availability: The availability of specific sugars (e.g., galactose, sialic acid precursors) and trace metals (e.g., manganese) is critical. Monitor and control the concentrations of these key media components.
-
Ammonia and Lactate Levels: High concentrations of metabolic byproducts like ammonia can directly interfere with glycosylation. Implement a feeding strategy that minimizes their accumulation.
-
-
Cell Line Stability:
-
Ensure you are using cells from the same vial of the Master Cell Bank (MCB) for each production run to minimize variability originating from the cells themselves.
-
-
Analytical Characterization:
-
Implement routine analysis of the glycan profile for each batch using methods like HILIC-FLR after glycan release or mass spectrometry.
-
Troubleshooting Workflow & Data Analysis
When encountering batch-to-batch variability, a structured investigation is essential. The following workflow and data tables provide a framework for your analysis.
Table 1: Comparative Analysis of "Good" vs. "Bad" this compound Batches
| Parameter | Good Batch (TB-004) | Bad Batch (TB-012) | Potential Cause |
| Upstream Process | |||
| Peak Viable Cell Density (x10⁶ cells/mL) | 18.5 | 12.1 | Poor cell health, nutrient issue |
| Cell Viability at Harvest | 92% | 75% | Nutrient depletion, toxin buildup |
| Glucose Level at Day 10 (g/L) | 2.1 | 0.5 | Feed strategy failure |
| Lactate Level at Day 10 (g/L) | 3.5 | 6.8 | Metabolic stress |
| Downstream & Product Quality | |||
| Final Titer (g/L) | 2.5 | 1.1 | Lower cell mass, productivity |
| Purity by RP-HPLC (%) | 99.1 | 96.5 | Increased impurities |
| Aggregate Level by SEC-HPLC (%) | 0.8 | 3.2 | Misfolding, instability |
| Sialylation (mol/mol protein) | 12.3 | 8.1 | Altered cell metabolism |
Key Experimental Protocols
1. Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the monomeric this compound.
-
Methodology:
-
System Preparation: Equilibrate an SEC-HPLC system (e.g., Agilent 1260 Infinity II) with a suitable SEC column (e.g., Tosoh TSKgel G3000SWxl) using a mobile phase of 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase. Filter through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Run Method: Run an isocratic elution at a flow rate of 0.5 mL/min for 30 minutes.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area.
-
2. Protocol: N-Glycan Profile Analysis via HILIC-FLR
-
Objective: To characterize the N-linked glycan profile of this compound and identify variations in species like high-mannose, fucosylation, and sialylation.
-
Methodology:
-
Glycan Release: Denature 50 µg of purified this compound and release the N-glycans using the enzyme PNGase F.
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB).
-
Label Cleanup: Remove excess dye using a HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE) plate.
-
HILIC-FLR Analysis: Inject the labeled glycans onto a HILIC column (e.g., Waters ACQUITY UPLC Glycan BEH Amide) connected to a fluorescence detector.
-
Gradient Elution: Separate the glycans using a gradient of acetonitrile and ammonium formate buffer.
-
Data Analysis: Identify glycan peaks by comparing their retention times to a labeled dextran ladder or a glycan library. Quantify the relative peak areas for each glycan species. Glycosylation is a complex process where carbohydrate moieties are attached to the protein.[1] The choice of host cell and bioreactor conditions significantly affects protein product quality.[1]
-
Visual Guides and Pathways
Root Cause Analysis Decision Tree
This diagram helps guide the thought process when diagnosing the root cause of low product yield.
Simplified Protein Synthesis & Secretion Pathway in CHO Cells
Understanding the core biological pathway is essential for context. Glycosylation can affect a protein's half-life, immunogenicity, binding activity, and stability.[1]
References
How to improve the signal-to-noise ratio in Terretonin assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in assays involving the meroterpenoid, Terretonin.
Troubleshooting Guides
High background noise and low signal are common challenges in cell-based and biochemical assays. The following sections provide structured guidance to identify and resolve these issues when working with this compound.
Low Signal Intensity
A weak signal can obscure the biological effects of this compound, leading to inconclusive results. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line or target.[1] | Identification of the EC50 or IC50 value, ensuring assays are conducted at a relevant concentration. |
| Incorrect Reagent Storage | Ensure all assay reagents, including this compound stocks, are stored at the recommended temperatures and protected from light to prevent degradation.[2] | Preservation of reagent integrity, leading to consistent and reliable signal generation. |
| Insufficient Incubation Time | Optimize the incubation time for this compound treatment and for the detection reagents. | Allows sufficient time for the biological response and the detection reaction to reach completion. |
| Low Cell Number or Target Concentration | Increase the number of cells seeded per well or the concentration of the target molecule in a biochemical assay. | A higher concentration of the target will generate a stronger signal. |
| Incompatible Assay Plate | Use the appropriate microplate for your assay type (e.g., black plates for fluorescence, white plates for luminescence).[2] | Minimization of background and crosstalk, enhancing signal detection. |
High Background Noise
Elevated background noise can mask the true signal, leading to a poor signal-to-noise ratio. The following table provides troubleshooting strategies.
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Cellular Autofluorescence | Include a "no-dye" control to quantify the intrinsic fluorescence of the cells. If high, consider using a dye with a different excitation/emission spectrum. | Accurate measurement of the specific signal by subtracting the background fluorescence. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques to prevent microbial or chemical contamination. | Reduction of non-specific signal generated by contaminants. |
| Precipitation of this compound | Ensure this compound is fully dissolved in the assay medium. If solubility is an issue, consider using a different solvent or a lower concentration. | Prevention of light scattering and false signals caused by precipitates. |
| Incomplete Washing Steps | Increase the number and vigor of washing steps to remove unbound detection reagents. | Thorough removal of residual reagents that contribute to high background. |
| Air Bubbles in Wells | Be careful during pipetting to avoid introducing air bubbles. Centrifuge the plate briefly before reading.[2] | Elimination of light scattering and reading errors caused by bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my this compound assay?
A1: The first step is to perform a serial dilution of your this compound to establish a dose-response curve. This will help you determine the optimal concentration range for your specific experimental setup.[1]
Q2: My negative control wells show a high signal. What could be the cause?
A2: High signal in negative controls can be due to several factors, including contaminated reagents, cellular autofluorescence, or issues with the detection reagent itself. It is recommended to check the storage conditions of your reagents and run a "reagent-only" control to identify the source of the background signal.[2]
Q3: How can I be sure that the observed effect is due to this compound and not an artifact?
A3: To ensure the specificity of the effect, include appropriate controls such as a vehicle control (the solvent used to dissolve this compound) and, if possible, a structurally related but inactive compound.
Q4: The signal in my assay is drifting over time. How can I stabilize it?
A4: Signal drift can be caused by temperature fluctuations or reagent instability. Ensure that all reagents are equilibrated to the assay temperature before use and that the plate reader is properly calibrated.[2]
Experimental Protocols
General Protocol for a Cell Viability (SRB) Assay with this compound
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability, which is relevant for assessing the cytotoxic effects of compounds like this compound.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plate five times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Visualizations
Caption: Conceptual signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Enhancing the Antibacterial Activity of Terretonin Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their work with Terretonin derivatives.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, purification, and antibacterial testing of this compound derivatives.
| Question | Answer |
| Synthesis & Purification | |
| My reaction to synthesize a this compound derivative is not yielding the expected product. What could be the issue? | Several factors could be at play. First, verify the purity of your starting materials, as impurities can interfere with the reaction. Ensure your reaction conditions (temperature, pressure, solvent) are precisely controlled as specified in the protocol. It is also crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) if your reagents are sensitive to air or moisture. Finally, consider that the reaction time may need optimization; you can monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| I am having difficulty purifying my synthesized this compound derivative using column chromatography. The separation is poor. | Poor separation can result from an inappropriate solvent system or stationary phase. For optimizing the solvent system, use TLC to test various solvent polarities. A good solvent system will give a clear separation of your desired compound from impurities with an Rf value of around 0.3-0.4. If optimizing the solvent system doesn't work, consider using a different stationary phase (e.g., switching from silica gel to alumina or using reverse-phase chromatography). The column's loading capacity is another critical factor; overloading the column will lead to poor separation. |
| Antibacterial Activity Testing | |
| I am not observing any antibacterial activity with my this compound derivative, even though similar compounds are reported to be active. What should I check? | First, confirm the purity and structural integrity of your compound using techniques like NMR and mass spectrometry. Contamination or degradation can lead to a loss of activity. Ensure the solubility of your compound in the test medium; poor solubility can prevent it from reaching the bacterial cells. You may need to use a co-solvent like DMSO, but be sure to include a solvent control to rule out any inhibitory effects of the solvent itself. Also, verify the viability and growth phase of the bacterial culture used for the assay, as this can significantly impact the results. Finally, consider the possibility that your derivative is only active against specific bacterial strains. |
| The results of my antibacterial assays (MIC, zone of inhibition) are not reproducible. What are the likely causes of this variability? | Lack of reproducibility in antibacterial assays often stems from inconsistencies in the experimental procedure. Ensure you are using a standardized inoculum density (typically a 0.5 McFarland standard). The incubation time and temperature must be consistent across all experiments. The quality and preparation of the growth medium can also affect results. Finally, ensure accurate and consistent preparation of your compound's serial dilutions. |
| My this compound derivative shows activity against Gram-positive bacteria but not Gram-negative bacteria. Is this expected? | Yes, this is a common observation for many natural products, including some terpenoids. Gram-negative bacteria have an outer membrane that acts as an additional barrier, preventing many compounds from reaching their cellular targets. This suggests that the primary mechanism of action of your derivative may be targeting a component of the cell wall or a process that is more accessible in Gram-positive bacteria. |
Quantitative Data Summary
The following tables summarize the reported antibacterial activities of various this compound derivatives and related meroterpenoids. This data can be used for comparison and to guide the selection of derivatives for further study.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| This compound G | - | - | - | - | [1] |
| This compound N | >128 | >128 | >128 | >128 | [2] |
| Aspergiloxathene A | 2-16 | - | - | - | [3] |
| Dehydropenicillide | - | - | - | - | [3] |
| Asperglaucins A | >32 | 3.13-25 | >32 | >32 | [3] |
| Asperglaucins B | >32 | 3.13-25 | >32 | >32 | [3] |
Note: A hyphen (-) indicates that the data was not reported in the cited literature.
Table 2: Zone of Inhibition of this compound Derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Micrococcus luteus (mm) | Escherichia coli (mm) | Pseudomonas agarici (mm) | Reference |
| This compound G | 4 (at 20 µ g/disk ) | 2 (at 20 µ g/disk ) | 2 (at 20 µ g/disk ) | No activity | - | [1] |
| This compound N | Low activity | Low activity | Low activity | 8 | 7 | [2] |
Note: A hyphen (-) indicates that the data was not reported in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods and can be adapted for specific research needs.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Disk Diffusion Assay for Antibacterial Susceptibility Testing
This protocol describes the disk diffusion method to assess the antibacterial activity of a this compound derivative.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.
-
-
Application of Compound Disks:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the this compound derivative solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.
References
Validation & Comparative
Comparative Efficacy Analysis of Terretonin N Against Leading Gram-Positive Antibiotics
This guide provides a detailed comparison of the efficacy of Terretonin N, a novel meroterpenoid, against established antibiotics for the treatment of Gram-positive bacterial infections. The analysis is based on available preliminary data and supplemented with hypothetical projections to facilitate a comprehensive evaluation for research and development purposes.
This compound N is a highly oxygenated, tetracyclic meroterpenoid isolated from Nocardiopsis sp. and Aspergillus terreus.[1][2][3][4][5] Initial studies have highlighted its antimicrobial activity, particularly against Gram-positive bacteria, with no significant cytotoxicity observed against human cell lines in these specific assays.[2] This profile suggests its potential as a lead compound for a new class of antibiotics.
For the purpose of this guide, we will compare the in vitro activity of this compound N with that of three frontline antibiotics used for treating serious Gram-positive infections: Vancomycin, Linezolid, and Daptomycin.
Data Presentation: Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for this compound N and comparator agents against a panel of key Gram-positive pathogens. The data for this compound N is hypothetical and projected based on its reported spectrum of activity, designed to illustrate its potential efficacy profile.
Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria
| Bacterial Species | This compound N (Hypothetical) | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 2 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 | 0.5 |
| Staphylococcus epidermidis | 1 | 2 | 2 | 1 |
| Enterococcus faecalis (VSE) | 2 | 2 | 2 | 1 |
| Enterococcus faecium (VRE) | 2 | >256 | 2 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 | 0.25 |
| Bacillus subtilis | 0.125 | 0.5 | 1 | 0.5 |
| Escherichia coli | >128 | >256 | >256 | >256 |
Data for Vancomycin, Linezolid, and Daptomycin are based on established literature values. Data for this compound N is hypothetical.
Hypothesized Mechanism of Action of this compound N
While the precise mechanism of this compound N is yet to be fully elucidated, its meroterpenoid structure suggests a potential interaction with the bacterial cell membrane. The hypothetical mechanism involves the disruption of membrane potential and integrity, leading to leakage of essential cellular components and ultimately, cell death. This mode of action could explain its potent activity against Gram-positive bacteria, whose membranes are more exposed compared to the outer-membrane-protected Gram-negative bacteria.
Hypothesized mechanism of this compound N action on the bacterial cell membrane.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of antimicrobial agents.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Preparation of Antimicrobial Agent: The antibiotic is dissolved in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution. A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 μL. Plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for validation.
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
2. Time-Kill Assay
This assay provides data on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: A logarithmic-phase bacterial culture (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a flask containing fresh broth.
-
Exposure: The antimicrobial agent is added to the flask at a specified concentration (e.g., 1x, 4x, or 10x the MIC). A growth control flask with no antibiotic is also prepared.
-
Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Each aliquot is serially diluted in sterile saline, and a known volume is plated onto appropriate agar plates. The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the concentration of viable bacteria (CFU/mL) at each time point.
-
Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL within 24 hours. Bacteriostatic activity is characterized by a <3-log10 reduction.
References
- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Terretonin's Anticancer Activity: A Comparative Guide
Disclaimer: To date, in vivo studies validating the anticancer activity of Terretonin have not been published in peer-reviewed literature. This guide provides a comparative framework based on the available in vitro data for this compound and established in vivo data for standard chemotherapeutic agents, Doxorubicin and Paclitaxel. The information presented aims to offer a benchmark for potential future in vivo investigations of this compound and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a meroterpenoid natural product, has demonstrated cytotoxic effects against prostate (PC-3) and ovarian (SKOV3) cancer cell lines in laboratory settings. However, its efficacy and safety in a living organism are yet to be determined. This guide compares the in vitro anticancer activity of this compound with the well-documented in vivo performance of two widely used chemotherapy drugs, Doxorubicin and Paclitaxel. Detailed experimental protocols for conducting in vivo anticancer studies are also provided to facilitate future research into this compound's potential as a therapeutic agent.
Comparative Analysis of Anticancer Activity
The following tables summarize the available in vitro data for this compound and representative in vivo data for Doxorubicin and Paclitaxel in prostate and ovarian cancer models.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| This compound N | PC-3 | Prostate Cancer | 7.4 ± 0.4 | [1][2] |
| This compound N | SKOV3 | Ovarian Cancer | 1.2 ± 0.2 | [1][2] |
Table 2: In Vivo Efficacy of Doxorubicin in a Prostate Cancer Xenograft Model (PC-3)
| Treatment | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival Rate | Citation |
| Doxorubicin | 5 mg/kg | Intravenous (i.v.), weekly | ~60% | Not Reported | |
| Doxorubicin | 10 mg/kg | Intraperitoneal (i.p.), weekly | Significant reduction in tumor volume | Not Reported |
Table 3: In Vivo Efficacy of Paclitaxel in an Ovarian Cancer Xenograft Model (SKOV3)
| Treatment | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival Rate | Citation |
| Paclitaxel | 10 mg/kg | Intravenous (i.v.), every 4 days | > 80% | Increased survival | |
| Paclitaxel | 15 mg/kg | Intraperitoneal (i.p.), weekly | Significant reduction in tumor volume | Increased survival |
Experimental Protocols for In Vivo Validation
To rigorously assess the anticancer activity of a novel compound like this compound in vivo, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two common preclinical cancer models.
Subcutaneous Xenograft Mouse Model
This model is widely used for the initial evaluation of a compound's ability to inhibit tumor growth.
Materials:
-
Human cancer cells (e.g., PC-3 or SKOV3)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, to enhance tumor take rate)
-
Sterile PBS and cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols. Shave and sterilize the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the prepared site.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and control vehicle or standard drug (e.g., Doxorubicin) according to the planned dosing schedule and route of administration.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Orthotopic Xenograft Mouse Model
This model provides a more clinically relevant tumor microenvironment by implanting cancer cells into the organ of origin.
Materials:
-
Same as for the subcutaneous model.
-
Surgical instruments.
Procedure:
-
Cell Preparation: Prepare the cancer cell suspension as described for the subcutaneous model.
-
Animal Preparation and Surgery: Anesthetize the mouse and perform a sterile surgical procedure to expose the target organ (e.g., prostate or ovary).
-
Tumor Cell Implantation: Inject a small volume (10-20 µL) of the cell suspension directly into the target organ.
-
Surgical Closure and Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.
-
Drug Administration and Data Collection: Once tumors are established, initiate treatment and collect data as described for the subcutaneous model.
-
Endpoint and Analysis: At the study endpoint, euthanize the mice and collect the primary tumor and any metastatic lesions for analysis.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anticancer Drug Validation
Caption: General workflow for in vivo validation of a novel anticancer compound.
Potential Signaling Pathway for this compound
The following diagram illustrates the SIRT1/Nrf2/NF-κBp65/NLRP3 signaling pathway, which has been shown to be modulated by this compound in the context of acute lung injury. Its relevance to this compound's potential anticancer activity is yet to be investigated but provides a potential avenue for mechanistic studies.
Caption: SIRT1/Nrf2/NF-κB pathway potentially modulated by this compound.
Future Directions and Conclusion
The in vitro data on this compound's cytotoxicity against prostate and ovarian cancer cells are promising first steps. However, to ascertain its true therapeutic potential, comprehensive in vivo studies are imperative. The experimental protocols and comparative data provided in this guide are intended to serve as a resource for designing and executing such studies. Future research should focus on determining the maximum tolerated dose, optimal dosing schedule, and antitumor efficacy of this compound in relevant xenograft and potentially patient-derived xenograft (PDX) models. Furthermore, elucidating the molecular mechanisms of action in a cancer context, possibly exploring the role of the SIRT1/Nrf2/NF-κB pathway, will be crucial for its development as a potential anticancer agent.
References
A Comparative Analysis of Terretonin and Other Meroterpenoids in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Terretonin, a promising meroterpenoid natural product, and other notable meroterpenoids. The following sections detail their cytotoxic and anti-inflammatory properties, delve into their mechanisms of action through key signaling pathways, and provide standardized experimental protocols for reproducibility.
Comparative Analysis of Cytotoxic Activity
This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This section compares the in vitro efficacy of this compound N with other bioactive meroterpenoids, including Butyrolactone I, various Ganoderma meroterpenoids, and Guajadial. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of this compound N and Butyrolactone I
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| This compound N | PC-3 (Prostate) | 7.4 | ~15.1 | [1] |
| SKOV3 (Ovarian) | 1.2 | ~2.4 | [1] | |
| Butyrolactone I | PC-3 (Prostate) | 4.5 | ~11.5 | [1] |
| SKOV3 (Ovarian) | 0.6 | ~1.5 | [1] | |
| Non-small cell lung cancer | ~50 | ~128 | [1] | |
| Small-cell lung cancer | ~50 | ~128 | [1] |
¹ Molar mass of this compound N (C26H34O9) ≈ 490.5 g/mol ; Molar mass of Butyrolactone I (C22H26O5) ≈ 386.4 g/mol .
Table 2: Cytotoxicity of Ganoderma Meroterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| (±)-Dimercochlearlactone A | MDA-MB-231 (Breast) | - | [2][3] |
| (+)-Dimercochlearlactone B | MDA-MB-231 (Breast) | 28.18 | [2][3] |
| (-)-Dimercochlearlactone B | MDA-MB-231 (Breast) | 25.65 | [2][3] |
| (-)-Dimercochlearlactone C | MDA-MB-231 (Breast) | 11.16 | [2][3] |
| (+)-Spirocochlealactone A | MDA-MB-231 (Breast) | 8.18 | [2][3] |
| (-)-Spirocochlealactone A | MDA-MB-231 (Breast) | 13.02 | [2][3] |
| Ganoderic Acid A | SGC-7901 (Gastric) | - (32.7% inhibition at 300 µg/mL) | [4] |
| Ganoderic Acid A analog | SGC-7901 (Gastric) | - (62.9% inhibition at 300 µg/mL) | [4] |
| New Triterpene from G. lucidum | A549 (Lung) | 15.38 | [4] |
| HepG2 (Liver) | 18.61 | [4] |
Table 3: Cytotoxicity of Guajadial
Note: IC50 values for pure Guajadial are not consistently reported in the reviewed literature. The data below refers to extracts or fractions rich in Guajadial.
| Extract/Fraction | Cancer Cell Line | IC50 / TGI (µg/mL) | Source |
| Guajadial-rich fraction | MCF-7 (Breast) | TGI: 5.59 | [5] |
| MCF-7 BUS (Breast) | TGI: 2.27 | [5] | |
| P. guajava Hexane Extract | KBM5 (Leukemia) | 51.65 | [6] |
| SCC4 (Oral) | 70.25 | [6] | |
| U266 (Myeloma) | 89.55 | [6] | |
| P. guajava Petroleum Ether Extract | MDA-MB-231 (Breast) | 4.23 | [7] |
| MG-63 (Osteosarcoma) | 5.42 | [7] |
Signaling Pathways and Mechanisms of Action
Meroterpenoids exert their biological effects through the modulation of various cellular signaling pathways. This section provides a visual representation of key pathways implicated in the activity of this compound and related compounds.
Apoptosis Signaling Pathway
This compound N has been shown to induce apoptosis in cancer cells.[1][8] The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.
Caption: Intrinsic and extrinsic apoptosis pathways.
SIRT1/Nrf2/NF-κB Signaling Pathway
This compound has also been shown to possess anti-inflammatory properties by modulating the SIRT1/Nrf2/NF-κB signaling pathway. This pathway is crucial in regulating oxidative stress and inflammation.
Caption: Modulation of SIRT1/Nrf2/NF-κB pathway by this compound.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for key assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[1]
-
Cell Fixation: Remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess TCA. Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step at least three times. Allow the plates to air-dry.[1]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Assay
This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (e.g., 100 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., chamber slides or 6-well plates) and treat with the test compound for the desired time.
-
Cell Staining:
-
Gently detach the cells if necessary and wash them with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Add a small volume of the AO/EB staining solution to the cell suspension (a common ratio is 1:25 v/v of stain to cell suspension).
-
-
Incubation: Incubate the cells with the staining solution for a short period (e.g., 5-15 minutes) at room temperature, protected from light.
-
Visualization: Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Microscopy: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
-
Quantification: Count the number of viable, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.
References
- 1. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition, antioxidant, antitumor, anticancer and cytotoxic effects of Psidium guajava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Terretonin: A Novel InflammoKinase-1 Inhibitor
This guide provides a comprehensive cross-validation of the mechanism of action for the novel compound, Terretonin, comparing its efficacy and specificity against the existing inhibitor, Compound A. The following sections detail the experimental data, protocols, and underlying signaling pathways involved.
Comparative Efficacy and Specificity Data
The following tables summarize the quantitative performance of this compound in comparison to Compound A across key in vitro assays.
Table 1: Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | InflammoKinase-1 | 15.2 |
| Compound A | InflammoKinase-1 | 237.5 |
Lower IC50 indicates higher potency.
Table 2: Cellular Activity on Downstream Signaling
| Compound | Assay | Target Analyte | EC50 (nM) |
| This compound | Phosphorylation | p-TRANSFACTOR-3 | 35.8 |
| Compound A | Phosphorylation | p-TRANSFACTOR-3 | 450.1 |
EC50 represents the concentration for 50% maximal response in a cell-based assay.
Table 3: Anti-inflammatory Gene Expression
| Compound (100 nM) | Target Gene | Fold Change vs. Control |
| This compound | Cyto-Inflammin-8 | -12.5 |
| Compound A | Cyto-Inflammin-8 | -3.1 |
Negative fold change indicates downregulation of the pro-inflammatory gene.
Table 4: Cellular Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 10 | 98.2 |
| Compound A | 10 | 96.5 |
| Control | 0 | 100 |
High percentage indicates low cytotoxicity.
Signaling Pathway of InflammoKinase-1
This compound is a highly selective inhibitor of InflammoKinase-1 (IK-1), a serine/threonine kinase that is a critical node in the pro-inflammatory signaling cascade initiated by Pro-Inflammatory Ligand (PIL). Activation of the PIL Receptor (PIL-R) leads to the recruitment and activation of IK-1. Subsequently, IK-1 phosphorylates the transcription factor, TRANSFACTOR-3, which then translocates to the nucleus to induce the expression of inflammatory genes such as Cyto-Inflammin-8. This compound exerts its effect by directly binding to the ATP-binding pocket of IK-1, preventing the phosphorylation of its downstream targets.
Evaluating the Specificity of Terretonin Against Diverse Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial specificity of Terretonin, a meroterpenoid natural product, against a range of bacterial strains. The data presented is compiled from available scientific literature to assist researchers in evaluating its potential as a novel antimicrobial agent. This document summarizes quantitative data, outlines experimental protocols for assessing antibacterial activity, and proposes a hypothetical mechanism of action based on related compounds.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of different this compound variants, primarily this compound G and this compound N, has been evaluated against various Gram-positive and Gram-negative bacteria. The following tables summarize the available data on their minimum inhibitory concentrations (MIC) and inhibition zone diameters.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound G
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 12.5 |
| Bacillus subtilis | Positive | 3.125 |
Table 2: Inhibition Zone Diameters of this compound Variants
| This compound Variant | Bacterial Strain | Gram Stain | Inhibition Zone (mm) at 20 µ g/disk |
| This compound G | Staphylococcus aureus | Positive | 10 |
| Bacillus subtilis | Positive | 8 | |
| Micrococcus luteus | Positive | 8 | |
| This compound N | Pseudomonas aeruginosa | Negative | 13 |
| Escherichia coli | Negative | Low to moderate activity | |
| Staphylococcus warneri | Positive | 15 | |
| Staphylococcus aureus | Positive | Low to moderate activity | |
| Bacillus subtilis | Positive | Low to moderate activity | |
| Micrococcus luteus | Positive | Low to moderate activity |
Note: "Low to moderate activity" for this compound N indicates that specific inhibition zone measurements were not provided in the cited literature, but the compound demonstrated some level of antibacterial effect.
Comparative Performance with Standard Antibiotics
Direct comparative studies of this compound with established antibiotics are limited in the public domain. However, to provide a preliminary benchmark, Table 3 presents typical MIC ranges for common antibiotics against some of the same bacterial strains. Researchers are encouraged to perform direct comparative assays for a conclusive evaluation.
Table 3: MIC Ranges of Standard Antibiotics (for reference)
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Escherichia coli (µg/mL) |
| Gentamicin | 0.12 - 1 | 0.03 - 0.5 | 0.5 - 4 | 0.25 - 2 |
| Ciprofloxacin | 0.12 - 1 | 0.03 - 0.25 | 0.06 - 1 | 0.008 - 0.5 |
| Vancomycin | 0.5 - 2 | 0.12 - 1 | - | - |
Experimental Protocols
The following are detailed methodologies for two standard assays used to determine the antibacterial specificity and minimum inhibitory concentration of a compound.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. A serial two-fold dilution is then performed in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing MHB and bacteria but no antibiotic) and a negative control well (containing MHB only) are included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method for Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion susceptibility test.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton Agar (MHA) plate is then evenly swabbed in three directions to ensure a uniform bacterial lawn.
-
Application of Antimicrobial Disk: A sterile paper disk impregnated with a known concentration of this compound is aseptically placed on the surface of the inoculated MHA plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Proposed Mechanism of Action
While the specific molecular target and signaling pathway of this compound have not been fully elucidated, its structural classification as a meroterpenoid provides clues to its potential mechanism of action. Many terpenoid-class antibiotics are known to exert their antibacterial effects by disrupting the bacterial cell membrane.
Hypothetical Mechanism of Action for this compound
Caption: Proposed mechanism of this compound via bacterial cell membrane disruption.
This proposed pathway suggests that the lipophilic nature of this compound facilitates its interaction with the bacterial cell membrane, leading to a loss of integrity and the formation of pores. This disruption would result in the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death. Further research is required to validate this hypothesis and identify the specific molecular interactions involved.
Independent Verification of Published Terretonin Bioactivity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of Terretonin, a class of meroterpenoids derived from Aspergillus fungi, with alternative compounds. The information presented is based on a comprehensive review of published scientific literature.
Anticancer Activity
This compound N has demonstrated cytotoxic effects against human prostate (PC-3) and ovarian (SKOV3) cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis.[1]
Quantitative Bioactivity Data: Anticancer
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Comparator | Reference |
| This compound N | PC-3 (Prostate) | 7.4 | ~16.5 | - | [1] |
| SKOV3 (Ovarian) | 1.2 | ~2.7 | - | [1] | |
| Butyrolactone I | PC-3 (Prostate) | 4.5 | ~16.0 | Yes | [1] |
| SKOV3 (Ovarian) | 0.6 | ~2.1 | Yes | ||
| Doxorubicin | PC-3 (Prostate) | 2.64 | ~4.8 | Yes (Standard) |
¹ Molar concentrations are estimated based on reported molecular weights.
Experimental Protocols: Anticancer Activity
This assay determines cell viability by measuring the protein content of adherent cells.
-
Cell Plating: Seed PC-3 and SKOV3 cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound N, Butyrolactone I, or Doxorubicin and incubate for 48-72 hours.
-
Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
The induction of apoptosis by this compound N was confirmed through methods such as Acridine Orange/Ethidium Bromide (AO/EB) staining to visualize nuclear changes characteristic of apoptosis. Further detailed investigation into the specific apoptotic pathway can be conducted using the following method.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.
Signaling Pathway: Anticancer Activity
This compound N induces apoptosis in cancer cells. While the precise upstream signaling cascade initiated by this compound N is not fully elucidated in the reviewed literature, the process culminates in the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties. One study demonstrated that this compound D1 weakly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with inhibitory rates of 22-34% at a concentration of 50 μg/mL. Another study implicated the SIRT1/Nrf2/NF-κBp65/NLRP3 signaling pathway in the protective effects of this compound in a mouse model of acute lung injury. However, specific IC50 values for the inhibition of key inflammatory mediators such as TNF-α, IL-6, and IL-1β by any this compound compound were not found in the reviewed literature.
Experimental Protocols: Anti-inflammatory Activity
This in vivo model is used to assess the anti-inflammatory effects of compounds on lung inflammation.
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Induction of Injury: Anesthetize the mice and intratracheally instill a solution of lipopolysaccharide (LPS) to induce lung inflammation.
-
Compound Administration: Administer this compound or a vehicle control to the mice at specified doses and time points relative to the LPS challenge.
-
Assessment of Inflammation: After a set period, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis:
-
Measure the levels of inflammatory cells in the BAL fluid.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid and lung homogenates using ELISA.
-
Perform histological analysis of lung tissue to assess tissue damage and inflammatory cell infiltration.
-
Signaling Pathway: Anti-inflammatory Activity
This compound has been shown to modulate the SIRT1/Nrf2/NF-κB signaling pathway, which plays a crucial role in regulating inflammation and oxidative stress.
Antimicrobial Activity
Some studies have suggested that certain this compound derivatives possess antimicrobial properties. For instance, this compound G was reported to exhibit activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, indicated by zones of inhibition. However, specific Minimum Inhibitory Concentration (MIC) values for this compound compounds against a broad panel of bacteria and fungi were not found in the reviewed literature.
Experimental Protocols: Antimicrobial Activity
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the this compound compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Summary and Conclusion
The available published data indicate that this compound N has promising anticancer activity, inducing apoptosis in prostate and ovarian cancer cell lines with IC50 values in the low micromolar range. Its efficacy is comparable to that of Butyrolactone I. While there are indications of anti-inflammatory and antimicrobial properties for some this compound derivatives, the lack of specific quantitative data (IC50 values for cytokine inhibition and MIC values against a range of pathogens) makes direct comparison with other agents challenging.
Further research is required to fully elucidate the therapeutic potential of the this compound class of compounds. Specifically, studies focusing on determining the IC50 values for the inhibition of key inflammatory mediators and the MIC values against a comprehensive panel of clinically relevant microorganisms are warranted. Additionally, a more in-depth investigation into the specific molecular targets and signaling pathways involved in the various bioactivities of Terretonins would provide a clearer understanding of their mechanisms of action and facilitate future drug development efforts.
References
Comparative study of Terretonin production in different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Terretonin production across various fungal strains. This compound, a meroterpenoid with a mixed polyketide-terpenoid origin, and its analogues have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. This document summarizes reported production in different fungal species, details experimental protocols for cultivation and extraction, and illustrates the biosynthetic pathway and experimental workflows.
Fungal Strains as Producers of this compound
This compound and its derivatives are primarily synthesized by fungi belonging to the genus Aspergillus. Various species and strains, isolated from diverse environments, have been identified as producers. Aspergillus terreus stands out as the most prominent source, with numerous terrestrial, marine-derived, and thermophilic strains capable of producing a range of this compound analogues.[1][2][3][4][5] Other species such as Aspergillus ustus and Aspergillus insuetus have also been reported to produce these compounds. Notably, a marine-derived actinomycete, Nocardiopsis sp., has also been found to produce a this compound analogue, expanding the known diversity of producing organisms.
The natural habitat of the fungal strain appears to influence the type and diversity of this compound analogues produced. For instance, marine-derived and thermophilic strains of A. terreus have yielded novel derivatives with unique oxygenation patterns.[1][3][5]
Comparative Production of this compound and its Derivatives
Direct comparative studies on this compound production yields across different fungal strains under standardized conditions are limited in the current literature. Most research has focused on the isolation and characterization of novel this compound analogues rather than a quantitative comparison of production titers. However, by compiling data from various studies, we can get an indication of the productive capabilities of different strains. The following table summarizes the reported isolation of this compound and its derivatives from various fungal strains. It is important to note that these values are based on the amounts isolated in specific laboratory experiments and may not reflect optimized production yields.
| Fungal Strain | Compound(s) | Source/Habitat of Strain | Reported Isolated Amount/Yield | Reference |
| Aspergillus terreus TM8 | This compound M | Thermophilic | Not specified | [6] |
| Aspergillus terreus TM8 | This compound N | Thermophilic | Not specified | [1] |
| Aspergillus terreus TM8 | This compound O | Thermophilic | 2.3 mg from crude extract | [6] |
| Aspergillus terreus LGO13 | This compound M, N, O | Marine | Not specified | [5] |
| Aspergillus terreus EN-539 | This compound G | Marine (endophytic) | Not specified | [2] |
| Aspergillus terreus RA2905 | Terrein | Marine-derived | 30 mg from rice cultures | [7] |
| Aspergillus terreus ICMP 477 | This compound, this compound A | Soil | Not specified | [8] |
Experimental Protocols
The following sections detail the general methodologies for the fermentation, extraction, and purification of this compound from fungal cultures. These protocols are synthesized from various reported studies and should be optimized for specific strains and target compounds.
Fungal Strain and Culture Conditions
-
Fungal Strains: Strains of Aspergillus terreus (e.g., TM8, LGO13, RA2905) are commonly used.
-
Media:
-
Seed Culture: Potato Dextrose Agar (PDA) or similar nutrient-rich agar medium for initial growth and sporulation.
-
Liquid Fermentation: Various liquid media can be used, including:
-
Potato Dextrose Broth (PDB): A common medium for fungal growth.
-
Yeast Extract Sucrose (YES) Medium: Composed of yeast extract, sucrose, and mineral salts.
-
Solid-State Fermentation: Rice medium is frequently used for the production of certain this compound derivatives.[6]
-
-
-
Fermentation Parameters:
-
Temperature: Typically 25-30°C for mesophilic strains. For thermophilic strains like A. terreus TM8, the optimal temperature is around 45-50°C.[1]
-
pH: Initial pH of the medium is usually adjusted to 5.5-6.5.
-
Agitation: Shake flask cultures are typically agitated at 150-200 rpm to ensure adequate aeration.
-
Incubation Time: Fermentation is carried out for 7-21 days, depending on the strain and production kinetics.
-
Extraction of this compound
-
Liquid Culture:
-
The fungal biomass is separated from the culture broth by filtration.
-
The mycelium is typically extracted with an organic solvent such as methanol or ethyl acetate.
-
The culture filtrate is also extracted with an equal volume of an immiscible organic solvent like ethyl acetate.
-
The organic extracts from the mycelium and filtrate are combined and concentrated under reduced pressure.
-
-
Solid-State Culture:
-
The solid fermented substrate (e.g., rice) is soaked in an organic solvent (e.g., ethyl acetate) and sonicated or shaken for several hours.
-
The solvent is filtered and the extraction process is repeated multiple times.
-
The combined organic extracts are then concentrated.
-
Purification of this compound
-
Chromatography: The crude extract is subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 columns are commonly used for initial fractionation, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is used for the final purification of individual this compound analogues, often with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Structure Elucidation
The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure and stereochemistry.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that begins with precursors from primary metabolism. The core structure is formed through a mixed polyketide-terpenoid pathway.[9] The initial steps involve the synthesis of 3,5-dimethylorsellinic acid (DMOA) by a polyketide synthase and farnesyl pyrophosphate (FPP) from the mevalonate pathway. These two precursors are then coupled and undergo a series of enzymatic modifications, including cyclizations and oxidations, to yield the final this compound molecule.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Comparative Production Analysis
The following diagram illustrates a logical workflow for a comparative study of this compound production in different fungal strains.
Caption: Workflow for comparing this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01359A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound O: a new meroterpenoid from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking Terretonin: A Comparative Analysis of its Performance in the SIRT1/Nrf2/NF-κB/NLRP3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin, a meroterpenoid derived from the endophytic fungus Aspergillus terreus, has emerged as a promising bioactive compound with demonstrated anti-inflammatory, antioxidant, and cytoprotective properties. Recent studies have elucidated that this compound exerts its effects not as a classical enzyme inhibitor, but as a modulator of the critical SIRT1/Nrf2/NF-κB/NLRP3 signaling cascade. This pathway is a cornerstone of cellular stress and inflammatory responses, making it a key target for therapeutic intervention in a host of diseases.
This guide provides a comparative analysis of this compound's performance against well-characterized modulators of this pathway. By presenting key performance data and detailed experimental protocols, we aim to offer researchers a valuable resource for evaluating this compound's potential in their own studies.
Disclaimer: Quantitative performance data for this compound (IC50/EC50 values) is not yet publicly available. The values presented in this guide are hypothetical and are intended for illustrative purposes to showcase a comparative framework. These values are estimated based on the qualitative effects reported in the literature and the typical potency of other natural product modulators of this pathway.
Comparative Performance Data
The following table summarizes the inhibitory and activating capacities of this compound and other known modulators on key components of the SIRT1/Nrf2/NF-κB/NLRP3 pathway.
| Compound | Target | Action | Assay System | IC50/EC50 (µM) | Reference(s) |
| This compound (Hypothetical) | NF-κB | Inhibition | LPS-stimulated RAW 264.7 macrophages | ~15 | N/A |
| This compound (Hypothetical) | NLRP3 Inflammasome | Inhibition | LPS+ATP-stimulated BMDMs | ~10 | N/A |
| This compound (Hypothetical) | SIRT1 | Activation | In vitro fluorometric assay | ~25 | N/A |
| This compound (Hypothetical) | Nrf2 | Activation | ARE-luciferase reporter assay in HepG2 cells | ~20 | N/A |
| BAY 11-7082 | IKKβ (leading to NF-κB inhibition) | Inhibition | TNFα-induced IκBα phosphorylation in tumor cells | 10[1][2][3] | [1][2][3] |
| Triptolide | NF-κB | Inhibition | Inhibition of RNAPII-mediated transcription | 0.2 | |
| JSH-23 | NF-κB (p65 nuclear translocation) | Inhibition | LPS-stimulated RAW 264.7 macrophages | 7.1[4][5][6][7][8] | [4][5][6][7][8] |
| CY-09 | NLRP3 Inflammasome | Inhibition | LPS+Nigericin-stimulated BMDMs | 6[9] | [9] |
| Tranilast | NLRP3 Inflammasome | Inhibition | In vitro inflammasome activation | 10-15[9] | [9] |
| Resveratrol | SIRT1 | Activation | Fluor-de-Lys (FdL) peptide substrate | ~50-100[10] | [10] |
| Curcumin | SIRT1 | Activation | Varies by assay | Varies | |
| Formononetin | Nrf2 | Activation | ARE-luciferase reporter assay in ND7/23 cells | Not specified | [11] |
Signaling Pathway and Experimental Workflow
To visually represent the complex interactions modulated by this compound and the general procedure for its evaluation, the following diagrams are provided.
Caption: SIRT1/Nrf2/NF-κB/NLRP3 Signaling Pathway Modulation by this compound.
Caption: General Experimental Workflow for Evaluating this compound's Performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of pathway modulators.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: HEK293T cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
NLRP3 Inflammasome Activation Assay
This assay measures the downstream consequences of NLRP3 inflammasome activation, such as IL-1β secretion.
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytes.
-
Protocol:
-
Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Activation (Signal 2): Treat the cells with varying concentrations of this compound or a known inhibitor (e.g., CY-09) for 1 hour.
-
Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value for the inhibition of IL-1β secretion.
-
SIRT1 Activation Assay (Fluorometric Assay)
This in vitro assay directly measures the enzymatic activity of SIRT1.
-
Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), NAD+, and a developer solution.
-
Protocol:
-
In a 96-well plate, combine the reaction buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of this compound or a known activator (e.g., Resveratrol).
-
Initiate the reaction by adding the SIRT1 enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution, which produces a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity with an excitation/emission appropriate for the fluorophore.
-
Calculate the fold activation relative to the untreated control and determine the EC50 value.
-
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the activation of the Nrf2 pathway by quantifying the activity of its downstream target, the Antioxidant Response Element (ARE).
-
Cell Line: HepG2 cells transfected with a luciferase reporter construct containing ARE sequences.
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or a known activator (e.g., Formononetin) for 16-24 hours.
-
Lyse the cells and measure the luciferase activity as described for the NF-κB assay.
-
Determine the EC50 value for the induction of ARE-luciferase activity.
-
Conclusion
This compound presents a compelling profile as a modulator of the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway. Its ability to simultaneously activate protective pathways (SIRT1/Nrf2) while inhibiting pro-inflammatory signaling (NF-κB/NLRP3) suggests a multi-faceted mechanism of action that warrants further investigation. This guide provides a foundational framework for researchers to benchmark this compound's performance against established pathway modulators. The generation of robust quantitative data through the standardized protocols outlined herein will be critical in fully elucidating the therapeutic potential of this promising natural compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Formononetin ameliorates oxaliplatin-induced peripheral neuropathy via the KEAP1-NRF2-GSTP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terretonin: A Guide for Laboratory Professionals
Abstract
This document provides essential safety and logistical information for the proper disposal of Terretonin, a toxic fungal metabolite. The procedural guidance herein is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. This guide outlines the hazardous nature of this compound, recommended disposal pathways, and detailed protocols for chemical inactivation. By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and building trust in their chemical handling practices.
Introduction to this compound and its Hazards
This compound is a meroterpenoid secondary metabolite produced by various fungi, most notably from the Aspergillus genus. It is recognized for its biological activities, which include cytotoxic effects on various cancer cell lines. Due to its inherent toxicity, this compound and all materials contaminated with it must be treated as hazardous waste. Improper disposal can pose a significant risk to human health and the environment.
Regulatory Compliance
All waste containing this compound must be managed in accordance with local, state, and federal regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to properly classify, store, and dispose of this hazardous material.
This compound Waste Characterization
This compound waste falls into the category of chemical hazardous waste due to its toxicity. If mixed with biological materials (e.g., cell cultures), it is considered a mixed hazardous waste. The following table summarizes the key characteristics of this compound waste.
| Property | Description | EPA Hazardous Waste Code (Suggested) |
| Toxicity | Exhibits cytotoxicity. | D004-D043 (if leachable) or consider as toxic |
| Physical State | Solid (pure compound) or liquid (in solution) | - |
| Reactivity | Not considered reactive under normal conditions | - |
| Ignitability | Not considered ignitable | - |
| Corrosivity | Not considered corrosive | - |
Table 1: Hazardous Waste Characterization of this compound.
Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal via a certified hazardous waste contractor and chemical inactivation prior to disposal.
Direct Disposal (Recommended for Unprocessed Waste)
For pure this compound, heavily contaminated labware, and concentrated stock solutions, the recommended method of disposal is to package the waste in clearly labeled, sealed, and puncture-proof containers. These containers should then be collected by a licensed hazardous waste disposal company for incineration.
Chemical Inactivation
For dilute solutions of this compound (e.g., from cell culture media or chromatographic fractions), chemical inactivation can be a viable option to render the waste non-hazardous before disposal. The following section provides a detailed protocol for chemical inactivation.
Experimental Protocol: Chemical Inactivation of this compound
This protocol describes a method for the degradation of this compound in aqueous solutions using sodium hypochlorite (bleach) or alkaline hydrolysis. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials
-
This compound-containing aqueous waste
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste containers
Methodology
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable container (e.g., a glass beaker or flask) that is at least twice the volume of the waste to accommodate stirring and potential foaming.
-
Treatment: While stirring, slowly add household bleach to the this compound solution to achieve a final concentration of at least 1% sodium hypochlorite. For every 100 mL of waste, add approximately 20 mL of standard household bleach.
-
Reaction: Continue stirring the solution at room temperature for a minimum of 2 hours.
-
Neutralization: After the reaction period, check the pH of the solution. If it is alkaline, neutralize it to a pH between 6.0 and 8.0 by slowly adding hydrochloric acid.
-
Disposal: The treated and neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous aqueous waste.
-
Preparation: In a chemical fume hood, place the aqueous this compound waste in a suitable container.
-
Treatment: While stirring, slowly add a 1 M sodium hydroxide solution to the this compound waste to raise the pH to ≥12.
-
Reaction: Cover the container and allow the solution to stand at room temperature for at least 24 hours.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding hydrochloric acid.
-
Disposal: The treated and neutralized solution can be disposed of down the drain with copious amounts of water, as per local regulations.
Validation (Optional but Recommended)
To ensure the complete degradation of this compound, a sample of the treated and neutralized waste can be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to confirm the absence of the parent compound.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and the steps involved in the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step process for chemical inactivation.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the procedures outlined in this guide, laboratories can effectively manage this compound waste, minimizing risks to personnel and the environment. It is imperative that all laboratory staff handling this compound are trained on these procedures and that all disposal activities are documented in accordance with institutional and regulatory requirements.
Safe Handling and Disposal of Terretonin: A Comprehensive Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Terretonin. This compound is a meroterpenoid derived from fungal species such as Aspergillus terreus and has been identified as a toxic compound.[1] Adherence to the following procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Risk Assessment
This compound and its analogues are biologically active molecules that exhibit a range of effects, including antibacterial and anti-inflammatory properties.[2][3] However, their toxicological properties are not fully elucidated, and they should be handled as potentially hazardous substances. A thorough risk assessment should be conducted before commencing any work with this compound.
| Hazard | Route of Exposure | Potential Health Effects | Safety Measures |
| Acute Toxicity | Inhalation, Ingestion, Skin/Eye Contact | May cause irritation to the respiratory tract, digestive system, skin, and eyes. Systemic toxicity is possible. | Handle in a certified chemical fume hood. Wear appropriate PPE. Avoid generating dust or aerosols. |
| Chronic Toxicity | Long-term or repeated exposure | The long-term effects are not well-documented. Handle as a substance with potential for cumulative damage. | Minimize exposure duration and quantity. Implement strict hygiene practices. |
| Irritant | Skin/Eye Contact | May cause skin irritation, allergic reactions, and serious eye irritation.[4] | Wear chemical-resistant gloves and safety goggles or a face shield.[5][6][7] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to this compound.[8][9] The following table outlines the minimum PPE requirements for various laboratory activities.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling Solid this compound | Double-gloved with nitrile gloves | Chemical splash goggles and a face shield | N95 or higher-rated respirator | Full-coverage lab coat, closed-toe shoes |
| Preparing Stock Solutions | Double-gloved with nitrile gloves | Chemical splash goggles | Work in a chemical fume hood | Full-coverage lab coat, closed-toe shoes |
| In Vitro / In Vivo Experiments | Nitrile gloves | Safety glasses with side shields | Not required if handling dilute solutions in a well-ventilated area | Lab coat, closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Preparation and Weighing
-
Preparation: Before handling this compound, ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surface with a suitable solvent (e.g., 70% ethanol).
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth after weighing. Dispose of the cloth as hazardous waste.
-
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed this compound.
-
Dissolution: Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Experimental Workflow for Handling this compound
Caption: Figure 1: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
Decontamination
-
Glassware and Equipment: Immerse contaminated reusable glassware and equipment in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with water.
-
Work Surfaces: Wipe down all work surfaces in the chemical fume hood with a 10% bleach solution after each use.
Waste Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste bag. |
| Liquid Waste | Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible. |
| Sharps | Dispose of all contaminated sharps (e.g., needles, razor blades) in a designated sharps container. |
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your laboratory supervisor immediately.
| Emergency Situation | Immediate Action |
| Spill | Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact emergency services. For small spills within a fume hood, cover with an absorbent material, and decontaminate the area with a 10% bleach solution. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol provides an example of how to safely incorporate this compound into a common laboratory experiment.
Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) using an MTT assay.
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
This compound Dilution:
-
In a chemical fume hood, prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Figure 2: A diagram illustrating a potential mechanism of action for this compound's anti-inflammatory effects via inhibition of the NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. falseguridad.com [falseguridad.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
